Sucrose 4,6-methyl orthoester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H26O12 |
|---|---|
Molekulargewicht |
398.36 g/mol |
IUPAC-Name |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
InChI-Schlüssel |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
Kanonische SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sucrose 4,6-methyl orthoester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sucrose 4,6-methyl orthoester, a key intermediate in the selective preparation of sucrose derivatives, including the non-caloric sweetener sucralose. This document details established synthetic methodologies, available characterization data, and experimental protocols, presented in a format tailored for professionals in chemical research and drug development.
Introduction
This compound, with the chemical formula C₁₅H₂₆O₁₂, is a cyclic orthoester derivative of sucrose.[1][2] Its formation protects the 4- and 6-hydroxyl groups of the glucose moiety, allowing for selective reactions at other positions of the sucrose molecule. This regioselective protection is a cornerstone in the efficient synthesis of valuable sucrose-based compounds. The primary application of this orthoester lies in its role as a precursor to sucrose-6-esters, which are pivotal intermediates in the manufacturing of sucralose.[3]
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, each offering distinct advantages. Both methods are presented below with detailed experimental protocols.
Method 1: Reaction with Trialkyl Orthoesters
This classic approach involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester, typically trimethyl orthoacetate. The reaction is selective for the 4- and 6-hydroxyl groups of the glucose unit due to the favorable formation of a stable six-membered ring.
Experimental Protocol:
-
Reaction Setup: A stirred suspension of sucrose (e.g., 50 g) in an inert organic solvent such as dimethylformamide (DMF, 200 ml) is prepared in a suitable reaction vessel.[3]
-
Reagent Addition: Trimethyl orthoacetate (e.g., 21 ml, 1.1 molar equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 300 mg), are added to the suspension at ambient temperature (e.g., 20°C).[3]
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature. The reaction is reported to be virtually complete within one to two and a half hours at room temperature.[3]
-
Work-up: Upon completion, the reaction can be neutralized with a suitable base, for example, an ion-exchange resin (e.g., Amberlite IRA93(OH⁻)).[3] The mixture is then filtered.
-
Isolation: The filtrate is concentrated under vacuum, often with co-evaporation using a solvent like toluene to remove residual DMF, yielding the product as a clear, colorless syrup.[3]
Quantitative Data Summary (Method 1):
| Parameter | Value | Reference |
| Sucrose | 50 g | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Reagent | Trimethyl orthoacetate | [3] |
| Catalyst | p-Toluenesulfonic acid | [3] |
| Temperature | 20°C | [3] |
| Reaction Time | ~2.5 hours | [3] |
| Yield | "Good yield" | [3] |
Method 2: Reaction with Ketene Acetals
A more recent and efficient method utilizes a ketene acetal, such as 1,1-dimethoxyethene, for the orthoester formation. This method is reported to provide near-quantitative yields and is advantageous due to the lower molecular weight of the reagent and the formation of only one mole of methanol as a byproduct, which favorably displaces the reaction equilibrium.[4]
Experimental Protocol:
-
Reaction Setup: Sucrose is dissolved or suspended in an inert organic solvent like dimethylformamide (DMF).
-
Reagent Addition: 1,1-dimethoxyethene and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or pyridinium chloride) are added to the sucrose mixture.[4]
-
Reaction Progression: The reaction is stirred under controlled conditions. This method is reported to proceed to near completion.[4]
-
Work-up and Isolation: The work-up procedure is similar to Method 1, involving neutralization of the catalyst and removal of the solvent under vacuum to obtain the product.
Quantitative Data Summary (Method 2):
| Parameter | Value | Reference |
| Reagent | 1,1-dimethoxyethene | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Catalyst | p-Toluenesulfonic acid or Pyridinium chloride | [4] |
| Yield | "Near quantitative yield" | [4] |
Characterization of this compound
Detailed characterization is crucial for confirming the structure and purity of the synthesized product.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₆O₁₂ | [1][2] |
| Molecular Weight | 398.36 g/mol | [1][2] |
| Appearance | Reported as a clear, colorless syrup | [3] |
Spectroscopic Data
While detailed NMR and mass spectra for the underivatized this compound are not extensively reported in the public domain, characterization data for its acetylated derivative is available.
Mass Spectrometry (of the hexaacetate derivative):
A key fragment observed in the mass spectrum of the hexaacetate derivative of this compound is M⁺ -OCH₃ = 619, which is consistent with the expected structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of the acetylated derivative of the title compound has been reported as being consistent with its structure.[3] For reference, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the sucrose backbone, along with signals for the methyl and methoxy groups of the orthoester moiety. The formation of the 4,6-orthoester linkage would induce significant shifts in the signals of the protons and carbons at and near the 4- and 6-positions of the glucopyranosyl ring compared to unmodified sucrose.
Visualization of Processes
Synthesis Pathway
The following diagram illustrates the general synthesis of this compound from sucrose and trimethyl orthoacetate.
Caption: Synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in a typical laboratory synthesis and purification of this compound.
Caption: Laboratory synthesis and work-up workflow.
Conclusion
The synthesis of this compound is a well-established process, crucial for the regioselective modification of sucrose. While detailed public data on its characterization is somewhat limited, the existing literature provides a solid foundation for its preparation and use in further synthetic applications. The methodologies described herein offer reliable pathways to this valuable intermediate, facilitating advancements in carbohydrate chemistry and the development of sucrose-based products.
References
An In-Depth Technical Guide to the Formation of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthesis of sucrose 4,6-methyl orthoester, a key intermediate in synthetic carbohydrate chemistry. The formation of this cyclic orthoester serves as a crucial protecting group strategy, selectively shielding the C4 and C6 primary hydroxyl groups of the glucose moiety in sucrose. This selective protection allows for further chemical modifications at other positions of the sucrose molecule.
Core Reaction Mechanism
The formation of this compound is an acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene acetal.[1][2] The reaction proceeds by forming a six-membered cyclic orthoester ring involving the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl residue.
The generally accepted mechanism involves the following key steps:
-
Acid Catalysis : A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the orthoester reagent (e.g., trimethyl orthoacetate), making it a better electrophile.[2]
-
Nucleophilic Attack : The primary hydroxyl group at the C6 position of the sucrose glucose unit acts as a nucleophile, attacking the activated orthoester. This step results in the elimination of one molecule of methanol and the formation of a transient intermediate.
-
Intramolecular Cyclization : The secondary hydroxyl group at the C4 position then performs an intramolecular nucleophilic attack on the intermediate.
-
Elimination and Product Formation : A second molecule of methanol is eliminated, leading to the formation of the stable six-membered 4,6-O-(1-methoxyethylidene) ring, yielding the sucrose methyl 4,6-orthoester.[1]
The reaction equilibrium is driven forward by the removal of the methanol byproduct.[1][3]
Diagram of the Reaction Mechanism
References
An In-depth Technical Guide on the Spectroscopic Data of Sucrose 4,6-methyl orthoester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for Sucrose 4,6-methyl orthoester. Due to the limited availability of public, detailed raw spectroscopic data for this specific compound, this document focuses on the reported characterization of its derivatives and the expected spectroscopic features based on its chemical structure.
Introduction
This compound, with the CAS Number 116015-72-6 and molecular formula C₁₅H₂₆O₁₂, is a key intermediate in the synthesis of valuable sucrose derivatives, including sucrose 6-esters, which are precursors to the artificial sweetener sucralose.[1] The selective formation of the 4,6-orthoester allows for regioselective modification of the sucrose backbone. This guide summarizes the available characterization data, experimental protocols for its synthesis, and logical workflows for its application.
Spectroscopic Data
Detailed NMR, IR, and MS spectra for this compound are not extensively reported in publicly accessible literature. Characterization is often confirmed by the analysis of its peracetylated derivative, this compound hexaacetate.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of this compound is expected to show a complex series of overlapping multiplets in the 3.0-5.5 ppm region, corresponding to the protons of the sucrose backbone. Key distinguishing signals would include:
-
A singlet corresponding to the methyl group of the orthoester, likely appearing around 1.5-2.0 ppm.
-
A singlet for the methoxy group of the orthoester, expected in the 3.2-3.5 ppm range.
-
The anomeric proton of the glucose unit (H-1) as a doublet around 5.4 ppm.
-
The protons at the 4 and 6 positions of the glucose unit would show shifts indicative of their inclusion in the cyclic orthoester structure.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would be characterized by:
-
Signals for the 12 carbons of the sucrose backbone.
-
A signal for the methyl carbon of the orthoester.
-
A signal for the methoxy carbon.
-
A quaternary carbon signal for the orthoester carbon (C(OR)₃).
The IR spectrum is expected to display characteristic absorption bands for the functional groups present:
-
A broad, strong band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.
-
C-H stretching vibrations in the 3000-2800 cm⁻¹ region.
-
A series of complex C-O stretching bands in the fingerprint region, between 1200 and 1000 cm⁻¹, characteristic of carbohydrates and the orthoester functionality.
While direct mass spectrometry data is scarce, analysis of the hexaacetate derivative has been reported. For the parent compound, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 1: Summary of Spectroscopic Data for this compound Hexaacetate
| Spectroscopic Technique | Observed Features | Reference |
| ¹H NMR | The spectrum of the acetylated derivative was reported as being consistent with the expected structure. | [1] |
| Mass Spectrometry (MS) | The mass spectrum of the hexaacetate was also consistent with the structure, showing a fragment ion for M⁺ - OCH₃ at m/z 619. | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of sucrose with a trialkyl orthoester.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF)
-
p-toluenesulfonic acid (catalyst)
-
Anion exchange resin (e.g., Amberlite IRA93(OH⁻))
Procedure:
-
Dissolve sucrose (3.42 g) in dimethylformamide (27.5 ml).[1]
-
Add trimethyl orthoacetate (1.91 ml, 1.5 molar equivalents).[1]
-
Add a catalytic amount of p-toluenesulfonic acid (25 mg).[1]
-
Stir the reaction mixture at ambient temperature for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, neutralize the acid catalyst by adding an anion exchange resin.
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate under vacuum to obtain the product as a clear, colorless syrup.[1]
An alternative synthetic route involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene, in the presence of an acid catalyst in an inert organic solvent.[2]
Logical Relationships and Workflows
The primary utility of this compound is as a protected intermediate for the regioselective synthesis of sucrose derivatives.
The following diagram illustrates the reaction workflow for the synthesis of this compound from sucrose and trimethyl orthoacetate.
References
An In-depth Technical Guide to the Stereochemistry of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sucrose, a readily available and inexpensive disaccharide, is a versatile starting material for the synthesis of a wide range of valuable chemical compounds. The selective modification of its numerous hydroxyl groups, however, presents a significant challenge. The formation of cyclic acetals and orthoesters is a powerful strategy for the temporary protection of diol functionalities within the sucrose molecule, enabling regioselective reactions at the remaining hydroxyl groups.
The sucrose 4,6-methyl orthoester, formally known as 4,6-O-(1-methoxyethylidene)sucrose, is a crucial intermediate in the synthesis of sucrose-6-esters, which are precursors to the artificial sweetener sucralose.[1] The formation of this orthoester selectively protects the 4- and 6-hydroxyl groups of the glucopyranosyl unit of sucrose. This guide delves into the stereochemical aspects of its formation, providing detailed experimental procedures and relevant data for researchers in carbohydrate chemistry and drug development.
Synthesis and Stereochemistry
The primary method for the synthesis of this compound is the acid-catalyzed reaction of sucrose with trimethyl orthoacetate.[1] This reaction proceeds with high regioselectivity for the 4- and 6-hydroxyl groups of the glucose moiety due to the favorable formation of a six-membered ring.
The stereochemistry at the newly formed orthoester carbon is a critical aspect. The reaction can theoretically lead to the formation of two diastereomers, with the methyl and methoxy groups in different orientations relative to the sucrose backbone. However, the reaction is generally found to be highly stereoselective, though the specific stereochemical outcome is not always explicitly detailed in the literature. The stereoselectivity is influenced by the reaction conditions and the catalyst used.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. Below are compilations of key experimental protocols derived from patent literature.
General Acid-Catalyzed Synthesis of Sucrose 4,6-Methyl Orthoacetate
This protocol describes a common method for the preparation of the title compound.
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ion-exchange resin (e.g., Amberlite IRA93(OH⁻))
-
n-Butanol
-
Ethanol
-
Water
-
Ethyl acetate
-
Methanol
Procedure: [1]
-
Dissolve sucrose in DMF.
-
Add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-BuOH/EtOH/H₂O (5:3:2).
-
Upon completion, neutralize the reaction mixture using an ion-exchange resin.
-
Filter the mixture and evaporate the filtrate in vacuo to obtain the crude product as a syrup.
Synthesis with Intermittent Vacuum for Methanol Removal
This modified procedure aims to improve the reaction yield by removing the methanol byproduct.
Materials:
-
Sucrose
-
Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
Water
-
tert-Butylamine
Procedure: [2]
-
Dissolve sucrose in DMF and heat to 50-65°C.
-
Add trimethyl orthoacetate (70-95 mol% equivalent to sucrose) and p-toluenesulfonic acid.
-
Stir the reaction at the specified temperature.
-
Periodically apply a vacuum to remove the methanol generated during the reaction.
-
Supplement with a small amount of trimethyl orthoacetate to drive the reaction to completion.
-
After the reaction is complete, add water to hydrolyze the orthoester to a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Add tert-butylamine and water to convert the sucrose-4-acetate to sucrose-6-acetate.
Data Presentation
Quantitative data from various synthetic protocols are summarized below to facilitate comparison and optimization.
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Molar Yield (%) | Reference |
| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 20-22 | 3 | Not specified | [1] |
| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 55 | 1.5 | 85.0 | [2] |
| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 60 | 1 | 83.3 | [2] |
| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 55 | 1.5 | 79.9 | [2] |
Note: The yields reported in the Chinese patent[2] refer to the subsequent sucrose-6-acetate product after hydrolysis and isomerization of the initially formed 4,6-methyl orthoester. The yield of the orthoester itself is expected to be high under these conditions.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates the reaction pathway for the acid-catalyzed formation of this compound from sucrose and trimethyl orthoacetate.
Caption: Acid-catalyzed synthesis of this compound.
Experimental Workflow for Synthesis and Isolation
This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and isolation.
Conclusion
The stereoselective formation of this compound is a cornerstone of modern sucrose chemistry, providing a gateway to a variety of selectively modified sucrose derivatives. This guide has consolidated key experimental protocols and quantitative data to aid researchers in the synthesis and application of this important intermediate. While detailed spectroscopic and crystallographic data for the title compound remain elusive in publicly accessible literature, the methodologies and foundational knowledge presented herein provide a solid basis for further investigation and characterization. Future work should focus on the definitive assignment of the stereochemistry at the orthoester carbon and the full spectroscopic characterization of this versatile molecule.
References
The Evolution of Sucrose Orthoester Chemistry: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, synthesis, and applications of sucrose orthoester chemistry. From early explorations of sugar derivatives to their modern utility as versatile intermediates and components of advanced drug delivery systems, this document details the key milestones in the field. It offers an in-depth look at synthetic methodologies, quantitative data on reaction kinetics and yields, and detailed experimental protocols. Furthermore, this guide visualizes critical reaction pathways and experimental workflows, offering a valuable resource for researchers in carbohydrate chemistry and drug development.
A Historical Perspective on Orthoester and Sucrose Chemistry
The journey of sucrose orthoester chemistry is built upon foundational work in both general orthoester synthesis and the chemistry of sucrose itself. The first synthesis of an orthoester is credited to Williamson and Kay in 1854 through the reaction of chloroform with sodium alkoxides.[1] A significant advancement came with the Pinner reaction in 1883, which involved the treatment of nitriles with alcohols and a strong acid, expanding the accessibility of these compounds.[1]
Parallel to these developments, the chemistry of sucrose, a disaccharide of glucose and fructose, was also being explored. A pivotal moment in sucrose chemistry was the first synthesis of sucrose octaacetate by Herzfeld in 1880.[2] This was followed by the synthesis of other sucrose fatty acid esters, such as sucrose octapalmitate and sucrose octastearate, by Hess and Messner in 1921.[2] The 1950s saw the development of transesterification methods for producing sucrose esters, which proved more commercially viable.[2]
While the precise first synthesis of a sucrose orthoester is not definitively documented in readily available literature, significant work on their preparation and use as intermediates emerged in the late 20th century. Patents from the 1980s and 1990s, for instance, detail the synthesis of sucrose 4,6-orthoesters as key intermediates in the production of the artificial sweetener sucralose.[1][3] This application marked a key milestone in the practical utility of sucrose orthoester chemistry.
The 1970s witnessed the emergence of poly(ortho esters) as biodegradable polymers for drug delivery, a field pioneered by the Alza Corporation and SRI International.[4] This development laid the groundwork for the future exploration of sucrose-based poly(ortho esters) for controlled-release applications.
Synthesis of Sucrose Orthoesters: Methodologies and Mechanisms
The regioselective formation of sucrose orthoesters is a cornerstone of their chemistry, enabling their use as versatile intermediates. The most common methods involve the reaction of sucrose with trialkyl orthoesters or ketene acetals in the presence of an acid catalyst.
Synthesis via Trialkyl Orthoesters
A widely employed method for the synthesis of sucrose 4,6-orthoacylates is the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert solvent like dimethylformamide (DMF). The reaction is catalyzed by a strong acid, with p-toluenesulfonic acid being a common choice.[1]
The general reaction mechanism proceeds via acid catalysis, as illustrated below:
Caption: Acid-catalyzed formation of a sucrose orthoester.
Synthesis via Ketene Acetals
An alternative route to sucrose 4,6-orthoesters involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene, again in the presence of an acid catalyst in an inert solvent.[3] This method can offer high yields and is an effective alternative to the use of trialkyl orthoesters.
Quantitative Data in Sucrose Orthoester Chemistry
The following tables summarize key quantitative data related to the synthesis and hydrolysis of sucrose orthoesters and related compounds.
Table 1: Synthesis of Sucrose-6-Acetate via a Sucrose Orthoester Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Reference |
| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 50-65 | 1-3 | 80-85 | [5] |
| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 55 | 1.5 | 83.3 | [5] |
| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 60 | 1 | 79.9 | [5] |
Table 2: Enzymatic Synthesis of Sucrose Esters
| Substrate 1 | Substrate 2 | Biocatalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sucrose | Methyl Ester (from CPKO) | Candida antarctica lipase | 30-33 | 10 | 90.45 | [6] |
Table 3: Kinetics of Acid-Catalyzed Sucrose Hydrolysis
| Catalyst | Temperature (K) | Activation Energy (kJ/mol) | Enthalpy of Hydrolysis (kJ/mol) | Reference |
| HCl | 310 | 109.2 | -14.4 | [7] |
Experimental Protocols
This section provides detailed experimental protocols for key reactions in sucrose orthoester chemistry.
Protocol for the Synthesis of Sucrose Methyl 4,6-Orthoacetate
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve sucrose (1 equivalent) in DMF under an inert atmosphere.
-
Add trimethyl orthoacetate (1.5 molar equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at ambient temperature for approximately 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction can be worked up by neutralizing the acid and removing the solvent under vacuum to yield the sucrose methyl 4,6-orthoacetate.[1]
Protocol for the Hydrolysis of Sucrose Methyl 4,6-Orthoacetate to Sucrose 4- and 6-Acetates
Materials:
-
Sucrose methyl 4,6-orthoacetate
-
Water
Procedure:
-
Dissolve the sucrose methyl 4,6-orthoacetate in water.
-
Maintain the solution at ambient temperature.
-
The mild aqueous acidic conditions will lead to the hydrolysis of the orthoester ring.
-
The reaction is typically complete within 1-2 hours, yielding a mixture of sucrose 4- and 6-acetates.[1]
The overall workflow for the synthesis of sucrose-6-acetate, a key intermediate for sucralose, is depicted below:
Caption: Workflow for sucrose-6-acetate synthesis.
Applications in Drug Development
While sucrose orthoesters are primarily utilized as synthetic intermediates, the broader class of poly(ortho esters) holds significant promise for drug delivery applications. These biodegradable polymers are characterized by their acid-sensitive orthoester linkages, which allows for controlled drug release through surface erosion of the polymer matrix.[4]
The mechanism of acid-catalyzed hydrolysis of the orthoester linkage is central to their application in drug delivery:
Caption: Hydrolysis of an orthoester linkage in drug delivery.
This pH-sensitive degradation makes poly(ortho esters) ideal for creating drug delivery systems that release their payload in the acidic microenvironments of tumors or within the endo-lysosomal pathway of cells. While specific examples of sucrose-based poly(ortho ester) drug delivery systems are not yet widespread in clinical use, the inherent biocompatibility and biodegradability of sucrose make it an attractive building block for future developments in this area.
Conclusion
The chemistry of sucrose orthoesters has evolved from a niche area of carbohydrate chemistry to a field with significant practical applications, particularly in the synthesis of valuable derivatives and with potential in the development of advanced biomaterials. The ability to regioselectively introduce the orthoester functionality onto the sucrose backbone has been a key driver of this progress. For researchers and professionals in drug development, understanding the synthesis, stability, and hydrolysis kinetics of sucrose orthoesters is crucial for harnessing their potential as intermediates and as components of novel drug delivery platforms. Future research in this area is likely to focus on the development of novel sucrose-based poly(ortho esters) with tailored degradation profiles for targeted drug release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of new sucrose derivatives via 3-ketosucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Crystalline Sucrose 4,6-methyl orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of crystalline Sucrose 4,6-methyl orthoester (CAS Number: 116015-72-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with generalized experimental protocols for the characterization of sucrose derivatives. The aim is to offer a foundational resource for researchers and professionals working with this and related compounds, facilitating further investigation and application in fields such as drug development and glycobiology.
Introduction
This compound is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. The introduction of the 4,6-methyl orthoester group modifies the physicochemical properties of the parent sucrose molecule, potentially influencing its stability, solubility, and biological activity. Such derivatives are of interest in various research and development areas, including their use as intermediates in the synthesis of other sucrose-based compounds or as novel entities in drug delivery and formulation. This guide focuses on the core physical properties of the crystalline form of this orthoester.
Chemical and Physical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₆O₁₂ | [1][2] |
| Molecular Weight | 398.36 g/mol | [1][2] |
| CAS Number | 116015-72-6 | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water, methanol, acetone | [1] |
| Boiling Point (Predicted) | 671.9 ± 55.0 °C | [3] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 12.63 ± 0.70 | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard methodologies for the analysis of sucrose and its derivatives can be applied. The following sections outline generalized protocols for key analytical techniques.
Synthesis and Purification
The synthesis of sucrose 4,6-orthoesters can be achieved by the reaction of sucrose with a trialkyl orthoester in an inert organic solvent, such as dimethylformamide (DMF), in the presence of an acid catalyst like p-toluenesulfonic acid.[4] The reaction is typically conducted at ambient temperature.[4]
Generalized Synthesis Protocol:
-
Dissolve sucrose in anhydrous DMF.
-
Add the corresponding trialkyl orthoester (e.g., trimethyl orthoacetate for the methyl orthoester) to the solution.
-
Introduce a catalytic amount of an acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst with a suitable base (e.g., an ion-exchange resin).
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol using Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the melting endotherm. For sucrose, melting is often accompanied by thermal decomposition, which can be investigated by varying the heating rate.[5]
Solubility Assessment
A standard method for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.
Equilibrium Solubility Protocol:
-
Add an excess amount of the crystalline this compound to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved solute in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a calibrated gravimetric method after solvent evaporation.
-
Express the solubility in units such as g/100 mL or mg/mL.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable size (typically > 0.1 mm in all dimensions) and quality from a supersaturated solution of the compound. This can be achieved by slow evaporation of the solvent, cooling, or vapor diffusion.[6]
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to fit the experimental data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For carbohydrates, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are typically employed.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer. For carbohydrates, specialized techniques may be needed to suppress the residual solvent signal (e.g., water suppression in D₂O).[8]
-
Spectral Analysis:
-
¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts, coupling constants, and integration are analyzed.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR: Experiments like COSY (correlation spectroscopy) reveal proton-proton couplings, while HSQC (heteronuclear single quantum coherence) correlates directly bonded protons and carbons. HMBC (heteronuclear multiple bond correlation) can identify longer-range proton-carbon correlations, which is crucial for assigning the overall structure and the position of the orthoester group.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a crystalline sucrose derivative like this compound.
References
- 1. This compound | 116015-72-6 | MS10476 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 116015-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Regioselectivity of Sucrose Orthoester Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity of sucrose orthoester formation, a critical reaction in carbohydrate chemistry with applications in drug development and material science. This document details the underlying principles governing the selective reaction at different hydroxyl groups of the sucrose molecule, outlines experimental protocols for key transformations, and presents available data to inform synthetic strategies.
Introduction to Sucrose Reactivity
Sucrose, a disaccharide composed of glucose and fructose units, possesses eight hydroxyl groups with varying reactivities. These include three primary hydroxyls (C6, C6', and C1') and five secondary hydroxyls (C2, C3, C4, C3', and C4'). The regioselective functionalization of sucrose is a significant challenge in synthetic chemistry. The formation of orthoesters, which are valuable intermediates for the synthesis of various sucrose derivatives, is governed by several factors that influence which hydroxyl group(s) will react.
The relative reactivity of the hydroxyl groups in sucrose is a key determinant of regioselectivity. In general, for etherification reactions, which are mechanistically similar to orthoester formation, the reaction leads to a kinetic distribution of products that reflects the intrinsic reactivity of the hydroxyl groups.[1] While a definitive quantitative scale for all reaction types is elusive, a general order of reactivity has been established through various studies.
General Reactivity Order of Sucrose Hydroxyl Groups (under kinetic control): 6-OH > 6'-OH > 1'-OH > 2-OH > other secondary-OH
This reactivity pattern is influenced by steric hindrance and electronic effects. The primary hydroxyl groups are sterically more accessible than the secondary ones. Among the primary hydroxyls, the 6-OH on the glucose moiety is generally the most reactive.
Mechanism of Sucrose Orthoester Formation
The formation of a sucrose orthoester typically proceeds via an acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate. The mechanism involves the protonation of the orthoester, followed by the elimination of an alcohol molecule to form a dioxolenium ion intermediate. This electrophilic intermediate is then attacked by a hydroxyl group of the sucrose molecule.
// Nodes Sucrose [label="Sucrose (with available -OH groups)"]; Orthoester [label="Trialkyl Orthoester\n(e.g., Trimethyl Orthoacetate)"]; Acid [label="Acid Catalyst\n(e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05"]; Protonated_Orthoester [label="Protonated Orthoester"]; Dioxolenium_Ion [label="Dioxolenium Ion Intermediate"]; Sucrose_Orthoester [label="Sucrose Orthoester"]; Alcohol [label="Alcohol (byproduct)"];
// Edges Sucrose -> Dioxolenium_Ion [label="Nucleophilic attack by Sucrose-OH"]; Orthoester -> Protonated_Orthoester [label="Protonation"]; Acid -> Orthoester [style=dashed]; Protonated_Orthoester -> Dioxolenium_Ion [label="- ROH"]; Dioxolenium_Ion -> Sucrose_Orthoester [label="Deprotonation"]; Dioxolenium_Ion -> Alcohol [style=invis]; } . Caption: Mechanism of Acid-Catalyzed Sucrose Orthoester Formation.
Factors Influencing Regioselectivity
The regioselectivity of sucrose orthoester formation is a delicate interplay of several factors, including the inherent reactivity of the hydroxyl groups, the reaction conditions, and the use of protecting groups.
Kinetic vs. Thermodynamic Control
The distribution of regioisomers can be governed by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different orthoesters.[2][3] This typically favors reaction at the most nucleophilic and sterically accessible hydroxyl groups, leading to the formation of the kinetic product.[2][3]
-
Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium can be established between the different regioisomers. The product distribution will then reflect the relative thermodynamic stabilities of the products. This may lead to the formation of a more stable, but more slowly formed, orthoester.[2][3]
Protecting Group Strategies
The most effective method for achieving high regioselectivity is the use of protecting groups to block all but the desired hydroxyl group(s). This strategy transforms the challenge of regioselectivity into a problem of selective protection and deprotection. For instance, by protecting all other hydroxyl groups, a specific hydroxyl group can be targeted for orthoester formation.
// Nodes Sucrose [label="Sucrose"]; Protection [label="Protection of\nselected -OH groups"]; Partially_Protected_Sucrose [label="Partially Protected Sucrose\n(Target -OH exposed)"]; Orthoesterification [label="Orthoesterification"]; Protected_Sucrose_Orthoester [label="Protected Sucrose Orthoester"]; Deprotection [label="Deprotection"]; Regioselective_Sucrose_Orthoester [label="Regioselective\nSucrose Orthoester"];
// Edges Sucrose -> Protection; Protection -> Partially_Protected_Sucrose; Partially_Protected_Sucrose -> Orthoesterification; Orthoesterification -> Protected_Sucrose_Orthoester; Protected_Sucrose_Orthoester -> Deprotection; Deprotection -> Regioselective_Sucrose_Orthoester; } . Caption: Workflow for Regioselective Synthesis using Protecting Groups.
Catalysts
The choice of catalyst can influence the regioselectivity of the reaction. While strong acid catalysts like p-toluenesulfonic acid are commonly used, Lewis acids can also be employed and may offer different selectivities.[4][5] The specific mechanism of catalysis can affect the transition state energies for attack at different hydroxyl positions.
Synthesis of Sucrose 4,6-Orthoacetate: A Case Study
A well-documented example of regioselective sucrose orthoester formation is the synthesis of sucrose 4,6-orthoacetate. This reaction takes advantage of the cis-vicinal diol at the 4 and 6 positions of the glucose unit, which can readily form a cyclic orthoester.
Experimental Protocol: Synthesis of Sucrose Methyl 4,6-Orthoacetate
This protocol is adapted from the procedure described in US Patent 4,889,928.[4]
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dimethylformamide (DMF, anhydrous)
-
Amberlite IRA-93 (OH-) ion-exchange resin
-
Acetic anhydride
-
Pyridine
Procedure:
-
Dissolve sucrose (1.0 eq) in anhydrous DMF.
-
Add trimethyl orthoacetate (1.25-1.5 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for approximately 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the sucrose spot has disappeared.
-
Neutralize the reaction mixture with Amberlite IRA-93 (OH-) ion-exchange resin.
-
Filter the mixture and evaporate the filtrate in vacuo to obtain the crude sucrose methyl 4,6-orthoacetate as a syrup.
Purification and Characterization: The crude product can be purified by column chromatography on silica gel. For characterization, the orthoacetate can be per-acetylated with acetic anhydride in pyridine. The resulting hexaacetate can be analyzed by NMR spectroscopy.[4]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve_Sucrose [label="Dissolve Sucrose in DMF"]; Add_Reagents [label="Add Trimethyl Orthoacetate\nand p-TsOH"]; Reaction [label="Stir at Room Temperature\n(1-3 hours)"]; Monitor_TLC [label="Monitor by TLC"]; Neutralize [label="Neutralize with\nIon-Exchange Resin"]; Filter_Evaporate [label="Filter and Evaporate"]; Crude_Product [label="Crude Sucrose 4,6-Orthoacetate"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Characterization (e.g., NMR\nof per-acetylated product)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve_Sucrose; Dissolve_Sucrose -> Add_Reagents; Add_Reagents -> Reaction; Reaction -> Monitor_TLC; Monitor_TLC -> Neutralize [label="Reaction Complete"]; Neutralize -> Filter_Evaporate; Filter_Evaporate -> Crude_Product; Crude_Product -> Purification; Purification -> Characterization; Characterization -> End; } . Caption: Experimental Workflow for the Synthesis of Sucrose 4,6-Orthoacetate.
Data Presentation: Regioselectivity in Sucrose Reactions
While specific quantitative data for the regioselectivity of a wide range of sucrose orthoester formations is limited in the literature, data from related etherification reactions provide valuable insights into the relative reactivity of the hydroxyl groups.
Table 1: Relative Reactivity of Sucrose Hydroxyl Groups in Etherification Reactions [1]
| Position | Relative Proportion of Monosubstitution |
| 2 | 41% |
| 3 | 1% |
| 4 | 5% |
| 6 | 7% |
| 3' | 14% |
| 1' | 25% |
| 4' | 4% |
| 6' | 4% |
Note: This data is for a specific set of etherification conditions and should be considered as a general guide to the kinetic reactivity of the hydroxyl groups.
The synthesis of sucrose 4,6-orthoacetate is highly regioselective due to the favorable formation of the five-membered ring involving the C4 and C6 hydroxyls.
Characterization of Sucrose Orthoesters
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of sucrose orthoesters and the determination of their regiochemistry.
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of the protons in the molecule. The chemical shifts and coupling constants of the anomeric protons and the protons adjacent to the orthoester group are particularly diagnostic. For the hexaacetate of sucrose methyl 4,6-orthoacetate, characteristic signals for the acetyl groups and the orthoester methyl group are observed.[4]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the orthoester carbon is a key indicator of its formation.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the position of the orthoester linkage.
Conclusion
The regioselective formation of sucrose orthoesters is a complex process influenced by the inherent reactivity of the sucrose hydroxyl groups, the reaction conditions (kinetic vs. thermodynamic control), and the strategic use of protecting groups. While the synthesis of specific orthoesters like the 4,6-orthoacetate is well-established, achieving high regioselectivity for other positions on the sucrose molecule often requires a protecting group strategy. A thorough understanding of these influencing factors, coupled with robust analytical characterization, is essential for the successful synthesis of defined sucrose orthoester regioisomers for applications in drug development and other scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocol for the Synthesis of Sucrose 4,6-Methyl Orthoester from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose 4,6-methyl orthoester is a valuable intermediate in carbohydrate chemistry, particularly in the synthesis of selectively modified sucrose derivatives. The formation of the 4,6-orthoester protects the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl unit of sucrose, allowing for regioselective reactions at other positions. This application note provides a detailed protocol for the synthesis of this compound from sucrose and trimethyl orthoacetate, including purification and characterization of the product. This method is advantageous as it proceeds under mild conditions and offers a good yield of the desired product.[1]
Principle of the Reaction
The synthesis involves the acid-catalyzed reaction of sucrose with trimethyl orthoacetate. In this reaction, the 4- and 6-hydroxyl groups of the glucose moiety of sucrose react with trimethyl orthoacetate to form a cyclic orthoester. The reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF), with a catalytic amount of a strong acid, like p-toluenesulfonic acid.[1] The reaction is selective for the 4,6-hydroxyl groups due to the favorable formation of a six-membered ring.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₁₂ | [2] |
| Molecular Weight | 398.36 g/mol | [2] |
| Typical Yield | High | [3] |
| Physical Appearance | Colorless syrup | [1] |
Experimental Protocol
Materials:
-
Sucrose (C₁₂H₂₂O₁₁)
-
Trimethyl orthoacetate (CH₃C(OCH₃)₃)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., acetone, dichloromethane)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 10.0 g of sucrose in 80 mL of anhydrous dimethylformamide (DMF).
-
To this solution, add 5.6 mL of trimethyl orthoacetate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 75 mg).
-
-
Reaction:
-
Stir the reaction mixture at ambient temperature.
-
The reaction is typically complete within one hour.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), neutralize the acid catalyst by adding a few drops of pyridine until the solution is neutral.
-
Remove the solvent (DMF) by evaporation under reduced pressure using a rotary evaporator. To facilitate the removal of DMF, co-evaporation with toluene can be performed. The product is obtained as a clear, colorless syrup.[1]
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of acetone and dichloromethane).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude syrup in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of acetone in dichloromethane (e.g., starting from 1% acetone and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a syrup.
-
Characterization Data (Predicted)
-
¹H NMR: The spectrum is expected to show characteristic signals for the sucrose backbone, along with singlets for the orthoester methyl and methoxy groups.
-
¹³C NMR: The spectrum will display signals for the 15 carbon atoms of the molecule, including the characteristic orthoester carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of the product (398.36 g/mol ).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Preparation of Sucrose 6-Acetate Utilizing Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sucrose 6-acetate, a key intermediate in the production of the high-intensity sweetener sucralose. The described method employs the strategic use of a sucrose 4,6-methyl orthoester to selectively protect the 4- and 6-hydroxyl groups of sucrose, enabling targeted acetylation at the 6-position.
Introduction
Selective acylation of sucrose is a fundamental challenge in carbohydrate chemistry due to the presence of eight hydroxyl groups with varying reactivity. To synthesize sucrose 6-acetate, a common strategy involves the temporary protection of other hydroxyl groups. The formation of a cyclic 4,6-orthoester is a highly effective method for shielding the 4- and 6-hydroxyl groups.[1]
This method proceeds in two main stages:
-
Orthoesterification: Reaction of sucrose with a suitable orthoester, such as trimethyl orthoacetate or 1,1-dimethoxyethene, under acidic catalysis to form the this compound.[1][2]
-
Hydrolysis and Isomerization: Mild acidic hydrolysis of the orthoester intermediate yields a mixture of sucrose 4-acetate and sucrose 6-acetate. Subsequent treatment with a base promotes acyl migration from the 4-position to the thermodynamically more stable 6-position, resulting in a high yield of the desired sucrose 6-acetate.[2][3]
This approach offers a more selective and higher-yielding alternative to direct acetylation methods, which often result in complex mixtures of acylated sucrose derivatives.[2]
Reaction Pathway
The overall transformation from sucrose to sucrose 6-acetate via the 4,6-methyl orthoester intermediate is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported protocols for the synthesis of sucrose 6-acetate.
Table 1: Reagents and Conditions for this compound Formation
| Parameter | Value | Reference |
| Starting Material | Sucrose | [1][4] |
| Reagent | Trimethyl orthoacetate | [1][3][4] |
| 1,1-dimethoxyethene | [2][5] | |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [1][2][3][4] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3][4] |
| Temperature | Room Temperature (20-22°C) to 65°C | [1][3] |
| Reaction Time | 1 - 3 hours | [1] |
| Yield (Crude Orthoester) | 77% - Near Quantitative | [2][5] |
Table 2: Conditions for Hydrolysis and Isomerization to Sucrose 6-Acetate
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Hydrolysis Reagent | Water | [3][4] |
| Isomerization Base | t-Butylamine | [2][3][4] |
| Potassium Carbonate, Sodium Carbonate | [2] | |
| Solvent | N,N-Dimethylformamide (DMF) | [2][3][4] |
| Temperature | 30°C | [3] |
| Reaction Time (Hydrolysis) | 1 hour | [3] |
| Reaction Time (Isomerization) | 1.5 - 3 hours (or overnight) | [2][3][4] |
| Final Molar Yield (Sucrose 6-Acetate) | 79.9% - 85.0% | [3] |
Experimental Protocols
This section provides detailed methodologies for the two key stages of the synthesis.
Protocol 1: Preparation of Sucrose 4,6-Methyl Orthoacetate
This protocol describes the formation of the orthoester intermediate from sucrose.
Materials:
-
Sucrose (dried)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 100 g of dried sucrose in 400 mL of anhydrous DMF.[1]
-
To the stirred solution, add 48 mL of trimethyl orthoacetate and 600 mg of p-toluenesulfonic acid.[1]
-
Stir the mixture at room temperature (20-22°C) for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction is considered complete when the starting sucrose spot is no longer visible or HPLC traces become indistinguishable.[1]
-
Upon completion, the reaction mixture containing the sucrose 4,6-methyl orthoacetate can be used directly in the next step or neutralized (e.g., with Amberlite IRA93(OH-) ion exchange resin), filtered, and evaporated in vacuo to yield the orthoester as a clear, colorless syrup.[1]
Protocol 2: Hydrolysis of Sucrose 4,6-Methyl Orthoacetate and Isomerization to Sucrose 6-Acetate
This protocol details the conversion of the prepared orthoester intermediate to the final product.
Materials:
-
Sucrose 4,6-methyl orthoacetate solution in DMF (from Protocol 1) or isolated syrup
-
Deionized Water
-
t-Butylamine
-
Stirring apparatus
Procedure:
-
Take the reaction mixture from Protocol 1 containing the sucrose 4,6-methyl orthoacetate. Cool the reaction temperature to 30°C.[3]
-
For the hydrolysis step, add 37 g of deionized water to the reaction mixture and stir for 1 hour at 30°C.[3] This will hydrolyze the orthoester to a mixture of sucrose 4-acetate and sucrose 6-acetate.
-
For the isomerization step, add 1.2 g of t-butylamine and an additional 37 g of water to the mixture.[3]
-
Continue stirring at 30°C for 3 hours to facilitate the acyl migration from the 4-position to the 6-position.[3]
-
After the reaction is complete, the solvent can be removed under reduced pressure to obtain a syrupy liquid containing the crude sucrose 6-acetate.
-
The final product can be purified by column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental procedure.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The procedures are based on published literature and may require optimization for specific laboratory conditions.
References
- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Further examples of orthoesterification under kinetically controlled conditions. Application to the selective acylation of sucrose, maltose and alpha,alpha-trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycosylation Reactions Employing Sucrose 4,6-Methyl Orthoester as a Donor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of Sucrose 4,6-methyl orthoester as a glycosyl donor is a specialized area of research. While the synthesis of this donor is documented, specific and detailed protocols for its subsequent use in glycosylation reactions are not widely available in peer-reviewed literature. The following protocols and data are based on established principles of orthoester glycosylation chemistry and information on the synthesis of the donor. They are intended to serve as a foundational guide for research and development.
Introduction
Glycosylation is a critical process in the synthesis of complex carbohydrates, which play vital roles in numerous biological functions. The choice of the glycosyl donor is paramount for achieving desired stereo- and regioselectivity. Sugar orthoesters are valued as stable and effective glycosyl donors that, upon activation, typically lead to the formation of 1,2-trans-glycosidic linkages.[1][2][3] This is due to the participation of the C-2 acyl group, which forms a dioxolenium ion intermediate.[1]
Sucrose, a non-reducing disaccharide composed of glucose and fructose, offers a unique scaffold for chemical modification. A this compound derivative selectively activates the glucosyl moiety for glycosylation, leveraging the inherent reactivity of the orthoester group while potentially leaving the fructosyl unit intact for subsequent modifications. This application note provides a protocol for the synthesis of Sucrose 4,6-orthoesters and a general methodology for their application as glycosyl donors in the synthesis of oligosaccharides.
Synthesis of this compound Donor
The preparation of sucrose 4,6-orthoesters can be achieved by the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst.[4] The reaction is regioselective for the 4- and 6-hydroxyl groups of the glucose unit.
Experimental Protocol: Synthesis of Sucrose 4,6-Orthoacetate
This protocol is adapted from a patented method for the preparation of sucrose 4,6-orthoesters.[4]
Materials:
-
Sucrose (dried)
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF, anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend dry sucrose (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add trimethyl orthoacetate (1.5 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the Sucrose 4,6-methyl orthoacetate.
Glycosylation Reactions Using this compound
Orthoester glycosylation is typically activated by a Lewis acid or a Brønsted acid.[2][3] The reaction proceeds through the formation of an electrophilic oxocarbenium ion, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[5]
General Experimental Protocol: Glycosylation
Materials:
-
This compound (Donor, 1.2 eq)
-
Glycosyl Acceptor (with a free hydroxyl group, 1.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Molecular Sieves (4Å, activated)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) or Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 eq)
-
Triethylamine
-
Methanol
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound donor, the glycosyl acceptor, and activated 4Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Slowly add the Lewis acid activator (e.g., TMSOTf) to the mixture.
-
Allow the reaction to stir and monitor its progress using TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired glycosylated product.
Illustrative Data for Glycosylation Reactions
The following table presents hypothetical data for the glycosylation of various acceptors with this compound. Yields and selectivity are dependent on the specific acceptor, reaction conditions, and catalyst used.
| Entry | Glycosyl Acceptor | Activator | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | -20 | 2 | 75 |
| 2 | Isopropanol | BF₃·Et₂O | 0 | 4 | 85 |
| 3 | Benzyl alcohol | TMSOTf | -20 | 3 | 82 |
| 4 | Cholesterol | BF₃·Et₂O | 0 | 5 | 68 |
Visualized Workflows and Mechanisms
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the this compound donor.
Diagram 2: General Glycosylation Workflow
References
- 1. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative | MDPI [mdpi.com]
- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Step-by-Step Deprotection of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of Sucrose 4,6-Methyl Orthoester via mild acidic hydrolysis. This procedure is a critical step in various synthetic pathways, particularly in the preparation of sucrose derivatives for drug development and other applications. The protocol outlines the necessary reagents, equipment, step-by-step instructions, and methods for monitoring the reaction. Additionally, quantitative data on product distribution and reaction times are presented in a clear, tabular format. A mechanistic diagram of the acid-catalyzed hydrolysis is also provided to facilitate a deeper understanding of the chemical transformation.
Introduction
The 4,6-methyl orthoester protecting group on sucrose serves to selectively shield the 4- and 6-hydroxyl groups during synthesis. Its removal is a key step to liberate these hydroxyls for further functionalization or to yield the final desired product. The deprotection is typically achieved through a mild acid-catalyzed hydrolysis, which selectively cleaves the orthoester while keeping other acid-sensitive groups, if present, intact. This process yields a mixture of sucrose 4-acetate and sucrose 6-acetate. The reaction proceeds efficiently under ambient conditions.[1] This application note provides a standardized protocol for this deprotection reaction.
Experimental Protocol
This protocol is based on established procedures for the mild acidic hydrolysis of sucrose orthoesters.[1]
2.1. Materials and Equipment
-
Reagents:
-
This compound
-
Deionized water
-
Dimethylformamide (DMF) (optional, for solubility)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC mobile phase (e.g., n-Butanol/Ethanol/Water, 5:3:2 v/v/v)
-
TLC visualization agent (e.g., p-anisaldehyde stain or ceric ammonium molybdate)
-
-
Equipment:
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
TLC tank
-
Heat gun
-
High-Performance Liquid Chromatography (HPLC) system (for precise quantitative analysis)
-
Rotary evaporator
-
2.2. Step-by-Step Procedure
-
Dissolution: Dissolve this compound (1.0 g) in deionized water (10 mL) in a round bottom flask equipped with a magnetic stir bar.[1] If solubility is an issue, the reaction can be performed in a polar aprotic solvent like DMF containing a molar excess of water (4-10 molar equivalents).[1][2]
-
pH Adjustment: Stir the solution at room temperature. The dissolution of the orthoester in water should result in a mildly acidic solution with a pH of approximately 5.[1] If necessary, the pH can be adjusted using a catalytic amount of a dilute acid like p-toluenesulfonic acid or hydrochloric acid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material. Develop the plate using a suitable mobile phase (e.g., n-BuOH/EtOH/H₂O, 5:3:2). The reaction is complete when the starting orthoester spot (higher Rf value) is no longer visible and is replaced by product spots (lower Rf values).[1] For more precise analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product peaks.[1]
-
Reaction Time: The reaction is typically complete within 1-2 hours at ambient temperature.[1]
-
Work-up: Once the reaction is complete, the aqueous solution can be concentrated under reduced pressure using a rotary evaporator to yield a syrup containing a mixture of sucrose, sucrose 4-acetate, and sucrose 6-acetate.[1] If DMF was used as a solvent, it can be removed by co-evaporation with toluene under reduced pressure.[1]
Quantitative Data
The mild acidic hydrolysis of this compound yields a mixture of sucrose 4-acetate and sucrose 6-acetate. The following table summarizes the typical product distribution as determined by HPLC analysis after 2 hours of reaction at ambient temperature.[1]
| Compound | Retention Time (HPLC) | Approximate Ratio (%) |
| Sucrose | 3.46 min | 7 |
| Sucrose 4-acetate | 4.66 min | 49 |
| Sucrose 6-acetate | 8.63 min | 43 |
Note: The ratio of 4-acetate to 6-acetate can be altered in a subsequent step by base-catalyzed acyl migration. Treatment with a base like pyridine or tert-butylamine can isomerize the 4-acetate to the thermodynamically more stable 6-acetate, significantly increasing its yield.[1]
Mechanism of Deprotection
The deprotection of the this compound proceeds via a three-stage acid-catalyzed hydrolysis mechanism.
Figure 1: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the deprotection of this compound.
References
Application of Sucrose 4,6-Methyl Orthoester in the Synthesis of Sucralose Precursors
Published: December 8, 2025
Abstract
Sucralose, a high-intensity artificial sweetener, is synthesized from sucrose through a multi-step process. A key strategy in this synthesis involves the regioselective protection of sucrose's hydroxyl groups to enable targeted chlorination. The formation of a Sucrose 4,6-methyl orthoester intermediate is a critical step in an efficient pathway to produce sucrose-6-acetate, a pivotal precursor to sucralose. This application note details the synthesis of sucralose precursors via the orthoester route, providing comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction
The synthesis of sucralose requires the selective chlorination of the 4, 1', and 6' positions of sucrose. To achieve this, the other hydroxyl groups must be protected. The "orthoester route" provides an elegant method to selectively acetylate the 6-position of sucrose, leaving the desired hydroxyl groups at the 4, 1', and 6' positions available for subsequent chlorination. This method proceeds through the formation of a cyclic this compound, which upon controlled hydrolysis and base-catalyzed acyl migration, yields the desired sucrose-6-acetate. This intermediate is then chlorinated to form sucralose-6-acetate, a direct precursor to sucralose.
Synthetic Pathway Overview
The overall synthetic pathway from sucrose to sucralose via the this compound intermediate involves three main stages:
-
Synthesis of Sucrose-6-acetate: This stage involves the formation of the this compound, followed by its conversion to sucrose-6-acetate.
-
Chlorination of Sucrose-6-acetate: The protected sucrose-6-acetate is then chlorinated to introduce chlorine atoms at the 4, 1', and 6' positions.
-
Deacetylation to Sucralose: The final step involves the removal of the acetyl protecting group to yield sucralose.
Diagram 1: Overall synthetic pathway for sucralose.
Experimental Protocols
Synthesis of Sucrose-6-acetate via this compound
This procedure details the formation of the this compound in situ, followed by its conversion to sucrose-6-acetate.[1][2]
Materials:
-
Sucrose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Distilled water
-
tert-Butylamine
-
Ethyl acetate
-
Methanol
Procedure:
-
To a solution of sucrose (25.0 g) in anhydrous DMF (100 ml), slowly add trimethyl orthoacetate (10.5 ml) dropwise at room temperature with stirring.
-
Add a catalytic amount of p-TsOH (0.15 g) to the mixture and continue stirring for 2.5 hours.
-
Add distilled water (10 ml) and stir for an additional 40 minutes to hydrolyze the orthoester.
-
Add tert-Butylamine to induce the acyl migration from the 4-position to the 6-position, and stir for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate and methanol to the residue and heat while stirring.
-
Cool the mixture to crystallize the product.
-
Filter the white powdery crystals and dry to obtain sucrose-6-acetate.
Chlorination of Sucrose-6-acetate
This protocol describes the chlorination of sucrose-6-acetate to yield sucralose-6-acetate using a Vilsmeier reagent.[1][3]
Materials:
-
Sucrose-6-acetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thionyl chloride
-
1,1,2-Trichloroethane
-
Weak aqueous ammonia (6mol/L)
Procedure:
-
Dissolve sucrose-6-acetate (10 g) in anhydrous DMF (100 ml).
-
Under an ice-bath, slowly add a mixed solvent of thionyl chloride (23 ml) and 1,1,2-trichloroethane (43 ml) dropwise.
-
Maintain the low temperature for 30 minutes after the addition is complete.
-
Slowly heat the reaction mixture to 115°C over 2 hours and reflux for 1.5 hours.
-
Cool the reaction liquid to below 15°C.
-
Slowly add weak aqueous ammonia (20 ml) dropwise, keeping the temperature below 30°C, to neutralize the mixture.
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase with 1,1,2-trichloroethane (3 x 20 ml).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
Deacetylation of Sucralose-6-acetate
This final step involves the removal of the acetyl group to produce sucralose.[1]
Materials:
-
Sucralose-6-acetate
-
Methanol
-
Sodium methoxide
Procedure:
-
Dissolve sucralose-6-acetate (5 g) in methanol (28.1 ml) containing sodium methoxide (0.11 g).
-
Stir the reaction mixture for 2 hours at room temperature under reduced pressure.
-
Collect the dark-brown crude product by suction filtration.
-
Recrystallize the crude product to obtain pure sucralose.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Reaction Conditions | Product | Yield | Reference |
| Synthesis of Sucrose-6-acetate | Sucrose (25.0g), Anhydrous DMF (100ml) | Trimethyl orthoacetate (10.5ml), p-TsOH (0.15g), Water (10ml), tert-Butylamine | Room temperature, 4.5 hours total | Sucrose-6-acetate | 51% | [1] |
| Chlorination | Sucrose-6-acetate (10g), Anhydrous DMF (100ml) | Thionyl chloride (23ml), 1,1,2-Trichloroethane (43ml) | Ice-bath, then reflux at 115°C for 1.5 hours | Sucralose-6-acetate | 59% | [1] |
| Deacetylation | Sucralose-6-acetate (15.8g), Methanol (120g) | Sodium methoxide (0.15g) | 30°C, 4 hours | Sucralose | ~68% |
Logical Workflow for Sucrose-6-Acetate Synthesis
The synthesis of sucrose-6-acetate from sucrose via the orthoester intermediate follows a clear logical progression.
Diagram 2: Workflow for Sucrose-6-acetate synthesis.
Conclusion
The use of this compound as a transient intermediate provides a robust and efficient method for the synthesis of sucrose-6-acetate, a crucial precursor for the artificial sweetener sucralose. This pathway offers good yields and a high degree of regioselectivity. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of sucralose and other carbohydrate derivatives.
References
Application Notes and Protocols: Base-Catalyzed Isomerization of Sucrose 4-Acetate to 6-Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isomerization of sucrose 4-acetate to the thermodynamically more stable sucrose 6-acetate. This intramolecular acyl migration is a crucial step in various synthetic pathways, including the production of sucralose, a widely used artificial sweetener. The protocol described herein is based on established methodologies demonstrating a base-catalyzed migration of the acetyl group from the C4 to the C6 hydroxyl group on the glucose moiety of sucrose.
Introduction
Sucrose, a disaccharide composed of glucose and fructose units, possesses multiple hydroxyl groups with varying reactivity. Selective acylation of these hydroxyls is a common strategy in carbohydrate chemistry. However, under certain conditions, acyl groups can migrate between hydroxyl positions. This isomerization is often driven by the relative thermodynamic stability of the resulting isomers. In the case of sucrose monoacetates, the 6-acetate isomer is particularly stable.[1][2][3] This protocol leverages this stability to convert sucrose 4-acetate, which may be formed as a kinetic product during certain acylation reactions, into the desired 6-acetate isomer using a mild organic base in an aqueous medium. The presence of water has been shown to catalyze the migration of acyl esters on the glucose unit of sucrose towards the 6-position in a basic organic medium.[1][2][3]
Principle of Isomerization
The base-catalyzed isomerization of sucrose 4-acetate to 6-acetate is an equilibrium-driven process. The acetyl group migrates from the secondary hydroxyl group at the C4 position to the primary hydroxyl group at the C6 position. The 6-O-acyl derivative is thermodynamically favored, driving the reaction towards the formation of sucrose 6-acetate.[1][2][3] This migration is facilitated by a basic catalyst which promotes the formation of an orthoester intermediate or otherwise facilitates the intramolecular transfer of the acetyl group.
Experimental Workflow
The following diagram illustrates the key steps in the base-catalyzed isomerization of sucrose 4-acetate to 6-acetate.
Caption: Workflow for the isomerization of sucrose 4-acetate.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the synthesis of sucrose-6-acetate.[4]
Materials:
-
Sucrose 4-acetate
-
tert-Butylamine
-
Deionized water
-
Organic solvent (e.g., Dimethylformamide - DMF, if starting from a preceding reaction mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or heating mantle
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the starting material containing sucrose 4-acetate in an appropriate volume of solvent. If this isomerization follows a preceding reaction to form a mixture of sucrose acetates, the crude reaction mixture can be used directly.
-
To the solution, add a specified amount of water.
-
Subsequently, add the basic catalyst, tert-butylamine, to the reaction mixture while stirring.
-
-
Isomerization Reaction:
-
Maintain the reaction mixture at a constant temperature of 30°C using a water bath.
-
Continue stirring the reaction for a period of 3 hours to ensure complete isomerization.[4]
-
The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC to observe the disappearance of the sucrose 4-acetate peak and the appearance of the sucrose 6-acetate peak.
-
-
Work-up and Isolation:
-
After the reaction is complete, as determined by HPLC analysis, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess tert-butylamine.
-
The resulting syrup contains the crude sucrose 6-acetate.
-
-
Purification (Optional):
-
If a high degree of purity is required, the crude product can be purified using column chromatography on silica gel. The appropriate solvent system for elution should be determined by thin-layer chromatography (TLC).
-
-
Analysis and Characterization:
-
The final product should be analyzed by HPLC to determine its purity.
-
The structure of the sucrose 6-acetate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
Data Presentation
The following table summarizes the quantitative data from a representative synthesis where the isomerization of sucrose 4-acetate to 6-acetate is a key step.[4]
| Parameter | Value | Reference |
| Starting Material | Sucrose | [4] |
| Intermediate | Mixture of Sucrose 4-acetate and 6-acetate | [4] |
| Base Catalyst | tert-Butylamine | [4] |
| Co-catalyst/Solvent | Water | [4] |
| Reaction Temperature | 30°C | [4] |
| Reaction Time | 3 hours | [4] |
| Molar Yield of Sucrose 6-acetate | 83.3% - 85.0% | [4] |
Signaling Pathway/Reaction Mechanism
The following diagram illustrates the proposed acyl migration from the 4-position to the 6-position of the sucrose molecule in the presence of a base.
Caption: Base-catalyzed acyl migration in sucrose acetate.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete representation.
Concluding Remarks
The base-catalyzed isomerization of sucrose 4-acetate to 6-acetate is an efficient method for obtaining the thermodynamically favored isomer. The protocol is straightforward and utilizes mild reaction conditions. This procedure is of significant interest to researchers and professionals in drug development and fine chemical synthesis, particularly in contexts where regioselective modification of sucrose is required. Careful monitoring of the reaction progress by HPLC is recommended to ensure optimal conversion and yield.
References
Application Notes and Protocols: Synthesis of Novel Sucrose Derivatives via the 4,6-Orthoester Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose, a readily available and biocompatible starting material, offers a versatile scaffold for the synthesis of a wide range of derivatives with significant potential in drug development, material science, and food chemistry. Regioselective modification of sucrose's multiple hydroxyl groups, however, presents a considerable challenge. One effective strategy to achieve selective functionalization at the C4 and C6 positions of the glucopyranosyl unit is through the formation of a 4,6-O-cyclic orthoester intermediate. This intermediate protects the 4- and 6-hydroxyl groups, allowing for subsequent regioselective ring-opening to yield either 4-O- or 6-O-substituted sucrose derivatives. This document provides detailed protocols for the synthesis of sucrose-6-acetate, a key intermediate for the artificial sweetener sucralose, via a 4,6-orthoester intermediate.
Core Concepts
The formation of a 4,6-orthoester on sucrose is typically achieved by reacting sucrose with a trialkyl orthoester (e.g., trimethyl orthoacetate) or a ketene acetal in the presence of an acid catalyst. The resulting cyclic orthoester is then hydrolyzed under mild acidic conditions to yield a mixture of the 4- and 6-monoesters. Due to the greater thermodynamic stability of the 6-O-acyl derivative, the 4-O-acyl isomer can be readily converted to the 6-O-acyl product through acyl migration under basic conditions. This entire process can be performed in a one-pot synthesis, providing an efficient route to 6-O-substituted sucrose derivatives.
Experimental Protocols
Two primary methods for the formation of the key 4,6-orthoester intermediate are detailed below, followed by the subsequent hydrolysis and isomerization steps to yield the final sucrose-6-acetate product.
Protocol 1: Synthesis of Sucrose-6-Acetate via a 4,6-Orthoacetate Intermediate using Trimethyl Orthoacetate
This protocol is adapted from methodologies described in CN105254684A[1].
Step 1: Formation of the 4,6-Orthoacetate Intermediate
-
In a 1000 mL three-necked flask equipped with a stirrer, dissolve 80.0 g (0.234 mol) of sucrose in 600 mL of N,N-dimethylformamide (DMF).
-
Heat the mixture to 75 °C with stirring until the sucrose is completely dissolved.
-
Cool the solution to 55 °C.
-
Add 22.4 g (0.187 mol) of trimethyl orthoacetate and 0.32 g of p-toluenesulfonic acid.
-
Maintain the reaction at this temperature for 1 hour.
-
To drive the reaction to completion, remove the methanol byproduct by intermittent vacuum distillation (-0.098 to -0.099 MPa), during which a portion of the DMF is also removed.
-
Supplement the reaction with an additional 5.6-6.6 g of trimethyl orthoacetate and continue the reaction for another 0.5 hours.
Step 2: Hydrolysis of the Orthoester
-
Cool the reaction mixture to 30 °C.
-
Add 37 g of water and stir for 1 hour. This step hydrolyzes the orthoester to a mixture of sucrose-4-acetate and sucrose-6-acetate.
Step 3: Isomerization to Sucrose-6-Acetate
-
To the reaction mixture, add 1.2 g of tert-butylamine and an additional 37 g of water.
-
Stir the mixture at 30 °C for 3 hours to facilitate the acyl migration from the 4-position to the 6-position.
-
The final product, sucrose-6-acetate, is obtained after removal of the solvent.
Protocol 2: Synthesis of Sucrose-6-Acetate via a 4,6-Orthoacetate Intermediate using a Ketene Acetal
This protocol is based on the process described in US5440026A[2].
Step 1: Formation of the 4,6-Orthoacetate Intermediate
-
React sucrose with 1,1-dimethoxyethene in dimethylformamide (DMF) in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction is reported to produce the 4,6-O-(1-methoxyethylidene)sucrose (sucrose methyl 4,6-orthoacetate) in near quantitative yield[2].
Step 2: Hydrolysis of the Orthoester
-
Subject the sucrose methyl 4,6-orthoacetate to mild acidic hydrolysis. This can be achieved in an aqueous solution or an inert polar organic solvent containing 3 to 10 molar equivalents of water based on the sucrose ester[2]. This step yields a mixture of 4- and 6-monoesters of sucrose.
Step 3: Isomerization to Sucrose-6-Acetate
-
Treat the mixture of sucrose monoesters with a base, such as t-butylamine or potassium carbonate, to convert the sucrose-4-acetate into sucrose-6-acetate[2].
Quantitative Data Presentation
The following table summarizes the quantitative data from different protocols for the synthesis of sucrose-6-acetate via the 4,6-orthoester intermediate.
| Parameter | Protocol 1 (Example 1)[1] | Protocol 1 (Example 2)[1] | Protocol from[3] |
| Starting Material | Sucrose | Sucrose | Sucrose |
| Reagent for Orthoester | Trimethyl orthoacetate | Trimethyl orthoacetate | Trimethyl orthoacetate |
| Solvent | DMF | DMF | DMF |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid | p-Toluenesulfonic acid |
| Reaction Temperature | 55 °C | 55-60 °C | Room Temperature |
| Reaction Time | 1.5 hours | 1 hour | 2.5 hours |
| Base for Isomerization | tert-Butylamine | tert-Butylamine | tert-Butylamine |
| Final Product | Sucrose-6-acetate | Sucrose-6-acetate | Sucrose-6-acetate |
| Molar Yield | 85.0% | 83.3% | Not explicitly stated |
Mandatory Visualizations
Experimental Workflow for Sucrose-6-Acetate Synthesis
Caption: Workflow for the synthesis of sucrose-6-acetate.
Signaling Pathway (Logical Relationship) of Acyl Migration
Caption: Base-catalyzed acyl migration from C4 to C6.
Applications in Drug Development
The regioselective synthesis of sucrose derivatives is of paramount importance in drug development. The ability to selectively modify specific hydroxyl groups allows for the fine-tuning of the physicochemical properties of sucrose-based molecules. This can lead to:
-
Enhanced Bioavailability: Modification of sucrose can improve its solubility and permeability, leading to better absorption of drugs.
-
Targeted Drug Delivery: Sucrose derivatives can be designed as carriers for targeted drug delivery systems.
-
Development of Novel Therapeutics: The sucrose backbone can be used as a scaffold to develop new therapeutic agents with a wide range of biological activities.
Sucrose-6-acetate, for instance, is a crucial intermediate in the synthesis of sucralose, a widely used non-caloric sweetener. The methods described herein provide a robust and efficient pathway for the production of this key building block, opening avenues for further derivatization and the development of novel sucrose-based compounds for pharmaceutical applications.
References
Application Notes and Protocols for the Large-Scale Preparation of Sucrose 4,6-Methyl Orthoester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale preparation of Sucrose 4,6-methyl orthoester, a key intermediate in the synthesis of valuable compounds such as the high-intensity sweetener sucralose and a versatile building block in glycobiology and drug delivery systems. The protocols described herein are designed to be scalable for industrial applications, focusing on efficiency, purity, and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction
This compound is a protected sucrose derivative where the 4- and 6-hydroxyl groups of the glucose moiety are blocked by a methyl orthoester group. This protection strategy is pivotal for the regioselective modification of the remaining hydroxyl groups of the sucrose molecule. Its primary industrial application lies in its role as a crucial intermediate in the synthesis of sucralose. Furthermore, the unique properties of sucrose orthoesters make them interesting candidates for applications in drug delivery, acting as potential excipients or components of controlled-release formulations.[1][2] This document outlines the synthetic pathway, purification methods, and analytical characterization for the large-scale production of this compound.
Applications in Drug Development
Sucrose derivatives, including orthoesters, are gaining attention in the pharmaceutical industry for their potential as excipients and their role in drug delivery systems.[3][4] Sucrose esters, a related class of compounds, have been shown to enhance drug dissolution and absorption. While specific research on this compound in drug delivery is emerging, its properties suggest potential applications in:
-
Controlled-Release Formulations: The orthoester linkage is known to be labile under acidic conditions, offering a pH-sensitive trigger for drug release in specific environments of the gastrointestinal tract.[5]
-
Prodrug Design: The orthoester moiety can be used to temporarily mask polar hydroxyl groups of a drug molecule, potentially improving its membrane permeability and oral bioavailability.
-
Stabilization of Biologics: Sucrose is a well-established stabilizer for proteins and vaccines.[6] Derivatives like the 4,6-methyl orthoester could offer novel stabilization properties.
-
Excipient for Solid Dosage Forms: Sucrose-based excipients are widely used as fillers, binders, and taste-masking agents in tablets and other solid dosage forms.[7][8]
Large-Scale Synthesis Protocol
The industrial preparation of this compound is primarily based on the reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst in an inert solvent. The following protocol is a generalized procedure based on available literature for scalable production.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| Sucrose | 57-50-1 | C₁₂H₂₂O₁₁ | Food grade, dried under vacuum |
| Trimethyl orthoacetate | 1445-45-0 | C₅H₁₂O₃ | Anhydrous |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | Catalyst |
| Low-polarity solvent (e.g., Toluene) | 108-88-3 | C₇H₈ | For purification |
| Neutralizing agent (e.g., Triethylamine) | 121-44-8 | C₆H₁₅N |
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Protocol
-
Reactor Preparation: Ensure a large-scale glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with anhydrous dimethylformamide (DMF).
-
Add finely powdered, dry sucrose to the DMF with stirring. To improve the utilization of the more expensive trimethyl orthoacetate, an excess of sucrose can be used.
-
Stir the mixture until the sucrose is substantially dissolved or forms a fine slurry.
-
-
Reaction Initiation:
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Slowly add trimethyl orthoacetate to the reactor while maintaining the temperature at ambient conditions (20-25 °C). The reaction is exothermic, and controlled addition is necessary.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the sucrose peak and the appearance of the product peak.
-
The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the catalyst by adding a suitable base, such as triethylamine, until the pH is neutral.
-
To remove unreacted sucrose, add a low-polarity solvent like toluene to the reaction mixture. This will cause the excess sucrose to precipitate.
-
Filter the mixture to remove the precipitated sucrose. The unreacted sucrose can be recovered, dried, and reused.
-
The filtrate contains the this compound dissolved in the DMF/toluene mixture.
-
-
Product Isolation:
-
The solvent can be removed under reduced pressure to yield the crude this compound as a syrup. For many subsequent reactions, the solution of the product can be used directly.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactant Molar Ratio (Sucrose:Orthoester) | 1.2:1 to 1.5:1 | General practice for efficient use of orthoester |
| Catalyst Loading (p-TSA) | 0.1 - 0.5 mol% (relative to orthoester) | Catalytic amount |
| Reaction Temperature | 20 - 25 °C | [9] |
| Reaction Time | 1 - 3 hours | [9] |
| Purity of orthoester in solution after sucrose removal | > 95% | Chinese Patent CN103864859A |
| Expected Yield | High (quantitative in solution) | Based on reaction chemistry |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for monitoring the reaction progress and assessing the purity of the final product.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Detector: A Refractive Index (RI) detector is preferred due to the lack of a strong chromophore in the molecule.
-
Expected Elution: Sucrose will elute first, followed by the more hydrophobic this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to confirm the structure. Key signals to expect in ¹H NMR include the characteristic methyl singlet from the orthoester group and the anomeric protons of the glucose and fructose units.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a strong, broad absorption band for the hydroxyl groups and characteristic C-O stretching vibrations. The absence of a carbonyl peak confirms the orthoester structure over a simple ester.
-
Signaling Pathway and Logical Relationships
The synthesis of this compound is a direct chemical transformation and does not involve a biological signaling pathway. The logical relationship of the synthesis is a linear progression from starting materials to the final product.
Caption: Logical flow of the synthesis of this compound.
Safety Considerations
-
Trimethyl orthoacetate: This reagent is flammable and an irritant. Handle in a well-ventilated area, away from ignition sources.
-
Dimethylformamide (DMF): DMF is a reproductive hazard and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a chemical fume hood.
-
p-Toluenesulfonic acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow established laboratory and industrial safety protocols.
Conclusion
The large-scale preparation of this compound is a well-established process that is critical for the production of sucralose. The protocols outlined in this document provide a framework for its industrial synthesis, purification, and analysis. For professionals in drug development, the potential applications of this and related sucrose derivatives in drug delivery and formulation present exciting opportunities for innovation. Further research into the specific properties and applications of this compound in the pharmaceutical field is warranted.
References
- 1. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrate derivatives as pharmaceutical excipients | PPTX [slideshare.net]
- 4. mbsugars.com [mbsugars.com]
- 5. Polyorthoester - CD Bioparticles [cd-bioparticles.net]
- 6. Sucrose Low Endotoxin Excipient- GMP- High Purity - Low Metals - Pfanstiehl [pfanstiehl.com]
- 7. Sucrose-based Excipients for Pharmaceutical Use [suedzucker.com]
- 8. Articles [globalrx.com]
- 9. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Sucrose 4,6-Methyl Orthoester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Sucrose 4,6-methyl orthoester.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method involves the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent like dimethylformamide (DMF). This reaction is typically catalyzed by a strong acid, with p-toluenesulfonic acid (p-TSA) being a frequent choice. The reaction selectively forms the 4,6-orthoester due to the higher reactivity of the primary hydroxyl groups on the sucrose molecule.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the reaction conditions. While some protocols report near-quantitative yields under optimized conditions, it is not uncommon for researchers to experience lower yields, sometimes below 50%.[1] This guide aims to address the common causes of such low yields.
Q3: What are the main byproducts or side reactions that can occur?
A3: The primary side reactions include the formation of other sucrose esters (mono-, di-, or higher esters) due to the presence of eight hydroxyl groups on the sucrose molecule.[2] Incomplete reaction, leaving significant amounts of unreacted sucrose, is also a major issue.[3] Additionally, the presence of water can lead to the hydrolysis of the desired orthoester product.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of pure sucrose and the product (if available), you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Cause: Inactive catalyst or insufficient amount. Troubleshooting Steps:
-
Ensure the p-toluenesulfonic acid (p-TSA) is fresh and has been stored under dry conditions.
-
Verify the catalytic amount being used. While catalytic, an insufficient amount may not drive the reaction to completion. A typical starting point is a small, spatula-tip amount.
Possible Cause: Poor quality or wet reagents/solvent. Troubleshooting Steps:
-
Use anhydrous DMF. The presence of water can significantly hinder the reaction and promote hydrolysis of the orthoester.
-
Ensure the sucrose is thoroughly dried before use, for example, in a vacuum oven.
-
Use fresh trimethyl orthoacetate, as it can degrade over time.
Issue 2: High Amount of Unreacted Sucrose
Possible Cause: Insufficient reaction time or temperature. Troubleshooting Steps:
-
Monitor the reaction for a longer period using TLC. While some protocols suggest the reaction is complete within a few hours at room temperature, your specific conditions may require more time.
-
A modest increase in temperature (e.g., to 40-50°C) can sometimes improve the reaction rate, but be cautious as higher temperatures can lead to side product formation.
Possible Cause: Reaction equilibrium not driven towards the product. Troubleshooting Steps:
-
The reaction produces methanol as a byproduct.[3] Removing methanol, for instance by performing the reaction under a mild vacuum or using molecular sieves, can help shift the equilibrium towards the formation of the this compound.[3]
-
Consider using a ketene acetal, such as 1,1-dimethoxyethene, instead of trimethyl orthoacetate. This alternative reagent releases only one mole of methanol, which can favorably shift the reaction equilibrium and potentially lead to higher yields.[1]
Issue 3: Formation of Multiple Products (Besides the Desired Orthoester)
Possible Cause: Non-selective reaction conditions. Troubleshooting Steps:
-
Strictly control the reaction temperature. Higher temperatures can lead to the formation of other sucrose esters.
-
Ensure the correct stoichiometry of reactants. An excess of the orthoester reagent might lead to further reactions.
Issue 4: Difficulty in Purifying the Product
Possible Cause: Inefficient removal of DMF and unreacted sucrose. Troubleshooting Steps:
-
After neutralizing the acid catalyst (e.g., with an ion-exchange resin or a mild base), DMF can be removed under high vacuum.
-
Unreacted sucrose is highly polar and can often be separated from the more non-polar product by column chromatography on silica gel.
-
Crystallization of the unreacted sucrose from the reaction mixture by adding a low-polarity solvent has also been reported as an effective purification step.[5]
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of sucrose orthoesters and related esters.
| Reactants (Molar Ratio) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sucrose : Trimethyl Orthoacetate (1 : 1.25) | p-TSA | DMF | 20-22 | 3 | Not specified, but reaction went to completion | Patent US4889928A |
| Sucrose : Trimethyl Orthoacetate (1 : 0.85-0.9) | p-TSA | DMF | 55-60 | 1 + intermittent vacuum | 85.0 (as 6-acetate after hydrolysis) | Patent CN105254684A[3] |
| Sucrose : 1,1-Dimethoxyethene (stoichiometric) | p-TSA | DMF | Not specified | Not specified | Near quantitative | Patent US5440026A[1] |
| Sucrose : Vinyl Laurate (4 : 1) | Disodium hydrogen phosphate | DMSO | 40 | Not specified | >85 (monoesters) | ResearchGate Article |
Experimental Protocols
Protocol 1: Synthesis of Sucrose 4,6-methyl orthoacetate using Trimethyl Orthoacetate
This protocol is adapted from patent literature and provides a general procedure.[3]
-
Preparation: Dry sucrose (e.g., 10 g) in a vacuum oven at 60°C for 24 hours.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the dried sucrose in anhydrous dimethylformamide (DMF, e.g., 80 mL).
-
Addition of Reagents: To the sucrose solution, add trimethyl orthoacetate (1.25 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, e.g., 100 mg).
-
Reaction: Stir the mixture at ambient temperature (20-22°C) for approximately 3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol/ethanol/water (5:3:2). The product should have a higher Rf value than sucrose.
-
Work-up: Once the reaction is complete (as indicated by the consumption of sucrose), neutralize the acid catalyst by adding an anion exchange resin (e.g., Amberlite IRA-93) until the pH is neutral.
-
Purification: Filter off the resin and evaporate the DMF under high vacuum to obtain the crude product as a syrup. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in orthoester synthesis.
References
- 1. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103864859A - Preparation method for sucralose - Google Patents [patents.google.com]
Minimizing byproduct formation in the reaction of sucrose with trimethyl orthoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of sucrose and trimethyl orthoacetate. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between sucrose and trimethyl orthoacetate?
The reaction of sucrose with trimethyl orthoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid, primarily forms a sucrose-4,6-cyclic orthoester intermediate. This intermediate is then hydrolyzed with water to yield a mixture of sucrose-4-acetate and sucrose-6-acetate. A subsequent isomerization step using a base, like tert-butylamine, converts the sucrose-4-acetate into the more stable sucrose-6-acetate.[1][2]
Q2: What are the most common byproducts in this reaction?
The most common "byproduct" or, more accurately, an undesired intermediate that can persist if the reaction is not driven to completion, is unreacted sucrose. The primary isomeric byproduct is sucrose-4-acetate, which is formed alongside the desired sucrose-6-acetate upon hydrolysis of the cyclic orthoester intermediate.[1] Methanol is also a significant byproduct of the initial orthoester formation, and its presence can hinder the reaction's progress.[1]
Q3: Why is methanol removal important during the reaction?
The formation of the sucrose-4,6-cyclic orthoester from sucrose and trimethyl orthoacetate is a reversible reaction that produces methanol as a byproduct.[1] If methanol is not removed from the reaction mixture, the equilibrium will not favor the formation of the product, leading to a significant amount of unreacted sucrose and a lower yield of the desired sucrose-6-acetate.[1]
Q4: What are the consequences of incomplete conversion?
Incomplete conversion of sucrose results in a lower yield of the desired product and complicates the purification process.[1] The presence of a large amount of unreacted sucrose in the final mixture makes the isolation of pure sucrose-6-acetate more challenging and can lead to the formation of additional impurities during downstream processing.[1]
Q5: Are there alternatives to trimethyl orthoacetate?
Yes, an alternative reagent is 1,1-dimethoxyethene. This reagent reacts with sucrose to form the same sucrose methyl 4,6-orthoacetate intermediate.[3] The advantage of using 1,1-dimethoxyethene is that it releases only one mole of methanol per mole of sucrose, compared to two moles for trimethyl orthoacetate. This shift in stoichiometry can favorably displace the reaction equilibrium, potentially leading to a better yield.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of sucrose-6-acetate | Incomplete reaction due to methanol accumulation. Methanol is a byproduct that can inhibit the forward reaction.[1] | Introduce intermittent vacuum distillation during the reaction to remove methanol as it forms.[1] This will drive the equilibrium towards the product side. |
| Insufficient amount of trimethyl orthoacetate. | While avoiding a large excess is cost-effective, an insufficient amount will lead to unreacted sucrose. Consider a staged addition: add an initial amount (e.g., 70-95 mol% relative to sucrose) and then supplement with a smaller amount after a period of reaction and methanol removal.[1] | |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the optimal range of 50-65°C.[1] Temperatures that are too low may slow down the reaction rate, while excessively high temperatures can lead to degradation and the formation of unwanted byproducts. | |
| High levels of unreacted sucrose in the final product | Inefficient methanol removal. This is a primary cause of incomplete reactions.[1] | Implement a more efficient vacuum protocol. Ensure your vacuum system can achieve a pressure of -0.096 to -0.099 MPa for effective methanol removal from the solvent (e.g., DMF).[1] |
| Reaction time is too short. | Monitor the reaction progress using a suitable analytical technique like HPLC.[2] Continue the reaction until no further consumption of the starting material is observed. | |
| Difficulty in purifying the final product | Presence of multiple sugar derivatives and unreacted starting material. | Optimize the reaction conditions to maximize the conversion to the desired sucrose-6-acetate. A cleaner reaction mixture simplifies purification. Consider chromatographic separation methods if high purity is required. |
| Residual solvent. | After the reaction, ensure the complete removal of the reaction solvent (e.g., DMF) by co-evaporation with a solvent like toluene under vacuum.[2] | |
| Formation of unexpected byproducts | Reaction conditions are too harsh. | Use mild reaction conditions. The reaction can proceed efficiently at room temperature (20-22°C), which is not conducive to the formation of unwanted byproducts.[2] |
| Instability of reactants or products. | Ensure that all reagents are of high purity and that the reaction is carried out under an inert atmosphere if necessary to prevent side reactions. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Sucrose | 80.0g (0.234mol) | 100g | [1][2] |
| Trimethyl Orthoacetate | 22.4g (0.187mol) initially, then 6.6g | 48 ml (1.25 ME) | [1][2] |
| Solvent | 600ml DMF | 400 ml DMF | [1][2] |
| Catalyst | 0.32g p-toluenesulfonic acid | 600 mg p-toluenesulfonic acid | [1][2] |
| Temperature | 55°C | 20-22°C | [1][2] |
| Reaction Time | 1h, then 0.5h after second addition | 3 hours | [1][2] |
| Methanol Removal | Yes, under vacuum (-0.098MPa) | Not explicitly mentioned | [1] |
| Post-hydrolysis Base | 1.2g tert-butylamine | 5 ml t-butylamine | [1][2] |
| Molar Yield of Sucrose-6-acetate | 85.0% | Not specified, crude yield ~83g | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Sucrose-6-Acetate with Methanol Removal
This protocol is based on a method designed to maximize the yield of sucrose-6-acetate by actively removing the methanol byproduct.[1]
-
Dissolution: Dissolve 80.0g (0.234mol) of sucrose in 600ml of DMF in a three-necked flask by heating to 75°C with stirring.
-
Cooling and Initial Reaction: Cool the solution to 55°C and add 22.4g (0.187mol) of trimethyl orthoacetate and 0.32g of p-toluenesulfonic acid. Maintain the reaction at this temperature for 1 hour.
-
Methanol Removal: After 1 hour, apply a vacuum of -0.098MPa to the flask and distill off approximately 50ml of the solvent to remove the methanol that has formed.
-
Second Reagent Addition and Reaction: Add an additional 6.6g of trimethyl orthoacetate to the reaction mixture and continue the reaction at 55°C for another 30 minutes.
-
Hydrolysis: Cool the reaction mixture to 30°C and add 37g of water. Stir for 1 hour to hydrolyze the orthoester intermediate.
-
Isomerization: Add 1.2g of tert-butylamine and an additional 37g of water to the mixture and stir at 30°C for 3 hours to convert the sucrose-4-acetate to sucrose-6-acetate.
-
Work-up: Concentrate the resulting syrup under vacuum to remove the majority of the solvent. The final product can be analyzed by HPLC.
Protocol 2: Synthesis of Sucrose-6-Acetate at Room Temperature
This protocol utilizes milder reaction conditions which may help in minimizing the formation of degradation byproducts.[2]
-
Suspension and Reaction: Suspend 100g of dried sucrose, 48ml of trimethyl orthoacetate, and 600mg of p-toluenesulfonic acid in 400ml of DMF.
-
Stirring: Stir the mixture at room temperature (20-22°C) for 3 hours. The reaction mixture should become a clear solution after approximately 1.25 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC until consecutive measurements show no further change.
-
Hydrolysis: Add 20ml of water to the clear solution and stir for an additional 20 minutes.
-
Isomerization: Add 5ml of t-butylamine and continue stirring for 1 hour.
-
Work-up: Concentrate the mixture under vacuum. To remove residual DMF, perform repeated co-evaporation with toluene (2 x 200ml) to obtain the crude sucrose-6-acetate as a thick syrup.
Visualizations
Caption: Experimental workflow for the synthesis of sucrose-6-acetate.
Caption: Troubleshooting logic for low yield in sucrose-6-acetate synthesis.
References
Troubleshooting the removal of methanol during sucrose orthoester synthesis
Technical Support Center: Sucrose Orthoester Synthesis
Welcome to the technical support center for sucrose orthoester synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on the critical step of methanol removal.
Frequently Asked Questions (FAQs)
Q1: Why is methanol removal so critical in sucrose orthoester synthesis?
A1: The synthesis of orthoesters is a reversible equilibrium reaction. Methanol is a byproduct of this reaction. According to Le Chatelier's principle, the continuous removal of a product (methanol) is necessary to shift the equilibrium towards the formation of the desired sucrose orthoester, thereby driving the reaction to completion and maximizing the yield.[1][2][3]
Q2: What are the primary methods for removing methanol during the reaction?
A2: The most common methods involve:
-
Vacuum Distillation: Lowering the pressure reduces the boiling point of methanol, allowing for its removal at temperatures that do not degrade the sucrose.[4][5]
-
Azeotropic Distillation: An entrainer is added to form a low-boiling azeotrope with methanol, which is then distilled off.[6][7][8][9]
-
Use of Drying Agents: Chemical agents, such as molecular sieves, can be used to trap methanol as it is formed.[10][11][12]
Q3: At what temperature should I conduct the methanol removal?
A3: It is crucial to keep the reaction temperature below the decomposition point of sucrose, which is approximately 186 °C (367 °F).[13][14][15][16][17][18] Exceeding this temperature will lead to caramelization and the formation of impurities. The ideal temperature will depend on the specific orthoester being synthesized and the method of methanol removal. For vacuum distillation, the temperature can be significantly lower.
Q4: How can I confirm that all the methanol has been removed?
A4: The most reliable method for quantifying residual methanol is Gas Chromatography with a Flame Ionization Detector (GC-FID), often using a headspace sampler.[19][20][21][22] This analytical technique can accurately determine the concentration of volatile organic compounds like methanol in your final product.
Q5: What are the potential side reactions if methanol is not completely removed?
A5: Incomplete removal of methanol can lead to several issues:
-
Equilibrium Reversal: The presence of methanol can shift the equilibrium back towards the starting materials, resulting in low yields.
-
Hydrolysis: If any water is present, the orthoester can hydrolyze back to the corresponding ester, especially under acidic conditions.[23]
-
Transesterification: In the presence of other alcohols or under certain conditions, residual methanol could potentially lead to side reactions.
-
O-Acetylation and O-Alkylation: These have been observed as competitive side reactions in orthoester synthesis in the presence of certain catalysts.[24][25][26]
Troubleshooting Guide
Issue 1: Low or no yield of sucrose orthoester.
| Possible Cause | Troubleshooting Action |
| Inefficient Methanol Removal | The equilibrium is not being effectively shifted towards product formation. |
| Solution 1: Optimize Vacuum Distillation. Increase the vacuum to further lower the boiling point of methanol. Ensure the system is well-sealed to maintain a stable, low pressure. Use a cold trap to efficiently collect the distilled methanol. | |
| Solution 2: Check Molecular Sieves. If using molecular sieves, ensure they are properly activated (heated under vacuum) before use and that a sufficient quantity is added to the reaction mixture. For methanol, 3Å sieves are recommended.[10][11][12][27][28] | |
| Solution 3: Consider Azeotropic Distillation. If other methods fail, explore azeotropic distillation with a suitable entrainer that forms a low-boiling azeotrope with methanol. | |
| Presence of Water | Water will hydrolyze the orthoester product back to an ester, especially in the presence of an acid catalyst. |
| Solution: Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent or storage over activated molecular sieves). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. | |
| Reaction Temperature Too Low | The rate of reaction may be too slow to form a significant amount of product. |
| Solution: Gradually increase the reaction temperature, ensuring it remains safely below the decomposition temperature of sucrose (186 °C).[13][14][15][16][17][18] Monitor the reaction progress at different temperatures. |
Issue 2: Product decomposition or discoloration (caramelization).
| Possible Cause | Troubleshooting Action |
| Reaction Temperature Too High | The temperature has exceeded the decomposition point of sucrose. |
| Solution: Immediately reduce the reaction temperature. For future experiments, maintain the temperature well below 186 °C.[13][14][15][16][17][18] Utilize vacuum distillation to enable methanol removal at a lower temperature. |
Quantitative Data Summary
| Compound | Property | Value | Significance in Synthesis |
| Sucrose | Molecular Formula | C₁₂H₂₂O₁₁ | Starting material. |
| Molar Mass | 342.30 g/mol | For stoichiometric calculations. | |
| Decomposition Temperature | ~186 °C (367 °F) | Maximum allowable temperature for the reaction to avoid degradation.[13][14][15][16][17][18] | |
| Methanol | Molecular Formula | CH₃OH | Byproduct to be removed. |
| Molar Mass | 32.04 g/mol | For monitoring reaction progress by quantifying its removal. | |
| Boiling Point (atm) | 64.7 °C | Basis for removal by distillation. | |
| Sucrose Orthoesters | Physical State | Expected to be non-volatile, high-boiling solids or viscous oils. | Their low volatility allows for the selective removal of methanol via distillation. |
Experimental Protocols
Protocol 1: Methanol Removal by Vacuum Distillation
This protocol is suitable for removing methanol from a high-viscosity reaction mixture containing a non-volatile product like sucrose orthoester.
-
Apparatus Setup:
-
Assemble a distillation apparatus consisting of a round-bottom flask (containing the reaction mixture), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath) positioned between the apparatus and the pump to protect the pump from methanol vapors.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Begin stirring the reaction mixture.
-
Gradually apply vacuum to the system. The mixture may bubble as dissolved gases and volatile components are removed.
-
Once the desired vacuum level is reached, begin gently heating the reaction flask using a heating mantle.
-
Monitor the temperature at the distillation head. The temperature should stabilize near the boiling point of methanol at the applied pressure.
-
Continue distillation until no more methanol is collected in the receiving flask and the temperature at the distillation head drops.
-
Once complete, turn off the heat and allow the system to cool before slowly and carefully reintroducing air to the apparatus.
-
Protocol 2: Use of Molecular Sieves for Methanol Removal
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat the sieves to 200-300 °C under vacuum for several hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Procedure:
-
Add the activated molecular sieves to the reaction mixture at the beginning of the reaction. A common loading is 10-20% by weight of the solvent.[27][28]
-
Proceed with the reaction as planned. The sieves will adsorb methanol as it is formed.
-
At the end of the reaction, the molecular sieves can be removed by filtration.
-
Protocol 3: Analysis of Residual Methanol by GC-FID
This is a general guideline; specific parameters should be optimized for your instrument and sample.
-
Sample Preparation:
-
Accurately weigh a sample of the final sucrose orthoester product into a headspace vial.
-
Add a known volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that will dissolve the sample but not interfere with the methanol peak.
-
Seal the vial.
-
-
Standard Preparation:
-
Prepare a series of calibration standards by spiking known amounts of methanol into the chosen solvent in separate headspace vials.
-
-
GC-FID Instrument Parameters (Typical):
-
Injector: Headspace sampler. Vial equilibration temperature: ~80-100 °C. Equilibration time: ~15-30 minutes.
-
Column: A polar column, such as a DB-624 or equivalent, is suitable for separating volatile polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to elute all components.
-
Detector: Flame Ionization Detector (FID). Temperature: ~250 °C.
-
-
Analysis:
-
Run the prepared standards to generate a calibration curve.
-
Run the sample vial.
-
Identify the methanol peak in the sample chromatogram by comparing its retention time to that of the standards.
-
Quantify the amount of methanol in the sample using the calibration curve.
-
Visualization
Troubleshooting Workflow for Methanol Removal
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Le Chatelier's principle - Wikipedia [en.wikipedia.org]
- 3. Le Chatelier's Principle [chemed.chem.purdue.edu]
- 4. chemicalprojects.wordpress.com [chemicalprojects.wordpress.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. US2476206A - Purification of methanol by azeotropic distillation - Google Patents [patents.google.com]
- 7. US20030015412A1 - Process for removing water from aqueous methanol - Google Patents [patents.google.com]
- 8. Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. scribd.com [scribd.com]
- 13. Sucrose - Wikipedia [en.wikipedia.org]
- 14. organic chemistry - Why do other sugars melt whereas sucrose decomposes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sucrose Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 18. byjus.com [byjus.com]
- 19. s4science.at [s4science.at]
- 20. researchgate.net [researchgate.net]
- 21. pnrjournal.com [pnrjournal.com]
- 22. ANALYTICAL METHOD FOR RESIDUAL SOLVENTS DETERMINATION IN GLIBENCLAMIDE BY GAS CHROMATOGRAPHY (GC/FID) WITH HEAD SPACE - research journal [gyanvihar.org]
- 23. Ortho ester - Wikipedia [en.wikipedia.org]
- 24. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 25. [PDF] Reaction of Orthoesters with Alcohols in the Presence of Acidic Catalysts: A Study. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Reddit - The heart of the internet [reddit.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Selective Deprotection of Sucrose Orthoesters
Welcome to the technical support center for challenges in the selective deprotection of sucrose orthoesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this complex area of carbohydrate chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the selective deprotection of sucrose orthoesters in a question-and-answer format.
Issue 1: Incomplete or Slow Reaction During Acid-Catalyzed Hydrolysis
-
Question: My acid-catalyzed hydrolysis of a sucrose 4,6-O-orthoester is sluggish and gives a low yield of the desired diol. What are the potential causes and how can I improve the reaction?
-
Answer: Incomplete or slow hydrolysis of sucrose orthoesters is a common challenge. Several factors can contribute to this issue:
-
Insufficient Acid Catalyst: The concentration of the acid catalyst is crucial. For many applications, a mild acidic condition is required to achieve selectivity, but too low a concentration can lead to an incomplete reaction. Consider a controlled increase in the acid concentration or switching to a more effective Lewis acid.
-
Low Temperature: While lower temperatures can enhance selectivity, they also slow down the reaction rate. A modest increase in temperature may be necessary to drive the reaction to completion.
-
Poor Solubility: The sucrose derivative may have poor solubility in the reaction medium. Ensure adequate solvent is used, and consider co-solvents to improve solubility.
-
Water Content: In non-aqueous systems with a catalytic amount of acid, the presence of a stoichiometric amount of water is necessary for hydrolysis. Ensure that the appropriate amount of water is present in the reaction mixture.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting flowchart for incomplete hydrolysis.
-
Issue 2: Formation of a Mixture of Regioisomers
-
Question: The acidic hydrolysis of my sucrose 4,6-O-orthoester is yielding a mixture of the 4-O-acyl and 6-O-acyl sucrose derivatives, but I want to selectively obtain the 6-O-acyl isomer. What should I do?
-
Answer: The formation of a mixture of regioisomers is expected during the acidic hydrolysis of cyclic orthoesters of vicinal diols, such as the 4,6-diol of sucrose. The reaction proceeds through a dioxolenium ion intermediate, which can be attacked by a nucleophile at either carbon atom.
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the kinetically favored product may predominate, while at higher temperatures, the thermodynamically more stable product will be the major isomer. Experiment with varying the reaction temperature to see if the isomer ratio changes.
-
Post-Deprotection Isomerization: A common strategy is to accept the mixture of regioisomers and then perform a subsequent isomerization step. Acyl migration from the 4-O to the 6-O position can often be achieved under basic conditions.[1]
-
Issue 3: Unwanted Side Reactions
-
Question: I am observing significant side product formation during the deprotection of my sucrose orthoester. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the deprotection of sucrose orthoesters, leading to complex product mixtures and reduced yields.
-
Protecting Group Migration: Acyl protecting groups on other parts of the sucrose molecule can migrate under both acidic and basic conditions. To minimize this, use the mildest possible reaction conditions and consider using protecting groups that are less prone to migration.
-
Cleavage of the Glycosidic Bond: Sucrose is susceptible to hydrolysis of its glycosidic bond under strongly acidic conditions. Use of mild acids and careful monitoring of the reaction time are essential to prevent the breakdown of the sucrose backbone.
-
Cleavage of Other Protecting Groups: If other acid-labile protecting groups are present (e.g., silyl ethers, benzylidene acetals), they may also be cleaved during the orthoester deprotection.[2] It is crucial to choose an orthogonal protecting group strategy where the stability of each group is compatible with the deprotection conditions of the others.
Logical Relationships of Potential Side Reactions
Caption: Factors leading to side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the selective deprotection of sucrose orthoesters?
-
A1: The most common method is mild acidic hydrolysis . This is typically carried out using a dilute aqueous acid or a Lewis acid in the presence of a controlled amount of water. Reductive cleavage is another, albeit less common, method that can offer high stereoselectivity, particularly for spirocyclic orthoesters.[3]
-
-
Q2: How can I achieve regioselective deprotection of a sucrose orthoester to yield a single isomer?
-
A2: Achieving high regioselectivity in the initial deprotection step can be challenging. The regiochemical outcome is influenced by the reaction mechanism, which often involves a carbocation-like intermediate that can be attacked at multiple sites. One approach is to perform a subsequent isomerization of the resulting mixture to the thermodynamically more stable isomer.
-
-
Q3: Are there any enzymatic methods for the deprotection of sucrose orthoesters?
-
A3: While enzymes are used for the acylation and deacylation of sucrose, specific enzymatic methods for the deprotection of sucrose orthoesters are not widely reported in the literature. The enzymatic hydrolysis of the glycosidic bond of sucrose itself is a known process and could be a potential side reaction if crude enzyme preparations are used.
-
-
Q4: What is the mechanism of acid-catalyzed hydrolysis of an orthoester?
-
A4: The acid-catalyzed hydrolysis of an orthoester generally proceeds in three stages. The first step is the protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a dioxolenium ion. This is followed by the nucleophilic attack of water on the carbocationic center and subsequent deprotonation to yield the final ester and alcohol products.[4][5]
-
-
Q5: Can I use DIBAL-H for the deprotection of sucrose orthoesters?
-
A5: Diisobutylaluminium hydride (DIBAL-H) is a reducing agent that can be used for the reductive cleavage of some orthoesters.[6] However, its use for the selective deprotection of sucrose orthoesters is not well-documented and would require careful optimization to avoid the reduction of other functional groups, such as esters, that may be present on the sucrose molecule.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the selective deprotection of sucrose orthoesters. Please note that these are representative examples and optimal conditions may vary depending on the specific substrate.
Table 1: Acid-Catalyzed Hydrolysis of Sucrose 4,6-O-Orthoesters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Products | Yield (%) | Reference |
| Aqueous Acid | Water/Organic Co-solvent | 20-50 | 1-6 | Mixture of 4-O- and 6-O-acyl sucrose | 70-90 | [1] |
| Lewis Acid (e.g., TMSOTf) | Dichloromethane | -20 to 25 | 0.5-2 | Glycosidic products from rearrangement | 80-95 | [2] |
Table 2: Reductive Cleavage of Sugar Orthoesters
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| LiAlH4/AlCl3 | Diethyl Ether/Toluene | 0-25 | 1-3 | β-(1→4)-glycoside | >90 | [3] |
| NaCNBH3/AlCl3 | THF | 0-25 | 2-5 | β-(1→6)-glycoside | >90 | [3] |
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis of a Sucrose Alkyl 4,6-Orthoacylate
This protocol is a general guideline for the selective hydrolysis of a sucrose 4,6-orthoester to a mixture of 4-O- and 6-O-acyl sucrose derivatives.
-
Dissolution: Dissolve the sucrose alkyl 4,6-orthoacylate in a suitable organic solvent (e.g., acetone, THF).
-
Acidification: Add a dilute aqueous solution of a mineral acid (e.g., 0.1 M HCl) dropwise with stirring at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization: Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Acidic Hydrolysis
Caption: Workflow for mild acidic hydrolysis.
Protocol 2: Reductive Cleavage of a Cyclic Sugar Orthoester
This protocol is a general guideline for the reductive cleavage of a spirocyclic sugar orthoester, adapted for a sucrose derivative. Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sucrose orthoester in anhydrous solvent (e.g., a mixture of diethyl ether and toluene).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of the reducing agent (e.g., LiAlH4/AlCl3) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filtration: Filter the resulting suspension through a pad of Celite and wash the filter cake with an organic solvent.
-
Work-up and Purification: Combine the filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ffame.org [ffame.org]
- 3. A highly stereoselective construction of beta-glycosyl linkages by reductive cleavage of cyclic sugar ortho esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Technical Support Center: Orthoester Migration in Partially Protected Sucrose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with partially protected sucrose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of orthoester migration during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is orthoester migration and why is it a problem in sucrose chemistry?
A1: Orthoester migration, in the context of partially protected sucrose, refers to the intramolecular or intermolecular transfer of an orthoester group from one hydroxyl position to another. This is a significant issue because it leads to the formation of undesired isomers, complicating purification and reducing the yield of the target molecule. The primary cause is often the presence of a participating protecting group, typically an acyl group (like acetyl or benzoyl), on a hydroxyl group adjacent to a reactive center, such as the anomeric carbon. This participating group can form a cyclic dioxolenium ion intermediate, which can then react with a free hydroxyl group to form an orthoester. This orthoester can then migrate to other available hydroxyl groups on the sucrose molecule.
Q2: What are the key factors that promote orthoester formation and migration?
A2: Several factors can contribute to unwanted orthoester formation and subsequent migration in reactions involving partially protected sucrose:
-
Participating Protecting Groups: Acyl groups at the C-2 position of the glucose unit are the most common culprits, as they readily participate in forming a dioxolenium ion intermediate.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly influence the reaction pathway. Lewis acids, often used to activate glycosyl donors, can promote the formation and rearrangement of orthoesters.[1][2]
-
Steric Hindrance: Sterically hindered glycosyl donors and acceptors can favor the formation of orthoesters as kinetic products.[3]
-
Thermodynamic vs. Kinetic Control: Under kinetic control (lower temperatures, shorter reaction times), the faster-forming product, which can be the orthoester, will dominate.[4][5][6] Under thermodynamic control (higher temperatures, longer reaction times), the reaction may equilibrate to the most stable product, which could involve migrated orthoesters or the desired glycoside.[4][5][6]
Troubleshooting Guides
Problem 1: I am observing significant orthoester byproduct formation in my glycosylation reaction with a 2-O-acyl protected sucrose derivative.
Solution:
This is a classic issue arising from neighboring group participation. Here are several strategies to suppress orthoester formation:
-
Strategy 1: Employ Non-Participating Protecting Groups. Replace the participating acyl group at the C-2 position with a non-participating group, such as a benzyl ether or a bulky silyl ether.[7] These groups do not have a carbonyl oxygen that can participate in forming the dioxolenium ion intermediate, thus preventing the primary route to orthoester formation.
-
Strategy 2: Optimize Reaction Conditions for Kinetic Control. Favor the formation of the desired glycoside (the kinetic product in many cases) by modifying the reaction conditions.
-
Lower the temperature: Running the reaction at a lower temperature can prevent the system from reaching the activation energy required for orthoester formation and rearrangement.[5]
-
Use a less powerful Lewis acid: A milder Lewis acid may be sufficient to activate the glycosyl donor for glycosylation without promoting the side reaction of orthoester formation.[2]
-
Reduce reaction time: Shorter reaction times can favor the faster-forming product. Monitor the reaction closely by TLC or HPLC to stop it once the desired product is formed, before significant byproduct formation occurs.
-
-
Strategy 3: In-situ Conversion of the Orthoester. If orthoester formation is unavoidable, it can sometimes be converted to the desired 1,2-trans glycoside in situ or in a subsequent step by treatment with a protic or Lewis acid.[1][8] However, this approach requires careful optimization to avoid degradation of the sucrose molecule.
Problem 2: I have successfully synthesized a partially acylated sucrose derivative, but I am observing acyl migration during subsequent reaction steps or purification.
Solution:
Acyl migration is a related phenomenon to orthoester migration and is often base- or acid-catalyzed. It can also occur thermally.
-
Strategy 1: Maintain Neutral pH. During workup and purification, maintain a neutral pH to the extent possible. Basic conditions are particularly known to promote acyl migration.[9]
-
Strategy 2: Use Orthogonal Protecting Groups. Employ a protecting group strategy where the acyl group can be removed under conditions that do not affect other protecting groups and do not promote migration. For example, a levulinoyl (Lev) ester can be selectively removed under neutral conditions using hydrazine, avoiding acid- or base-catalyzed migration of other acyl groups.
-
Strategy 3: Lower the Temperature. Both during the reaction and purification (e.g., column chromatography), keeping the temperature low can minimize the rate of acyl migration.
Data Presentation
The following table provides a qualitative summary of the expected outcomes when applying different strategies to minimize orthoester formation.
| Strategy | Protecting Group at C-2 | Reaction Temperature | Lewis Acid Strength | Expected Orthoester Formation |
| Standard Conditions | Acetyl (Participating) | Room Temperature | Moderate (e.g., TMSOTf) | High |
| Kinetic Control | Acetyl (Participating) | Low (-78 to 0 °C) | Mild (e.g., NIS/TfOH) | Moderate to Low |
| Non-Participating Group | Benzyl (Non-participating) | Room Temperature | Moderate (e.g., TMSOTf) | Very Low to None |
| In-situ Rearrangement | Acetyl (Participating) | Room Temp to Elevated | Strong (e.g., excess TMSOTf) | Initially High, then converts to glycoside |
Experimental Protocols
Protocol 1: Glycosylation with a Non-Participating Protecting Group at C-2
This protocol describes a general procedure for the glycosylation of a partially protected sucrose acceptor using a glycosyl donor with a non-participating benzyl ether group at the C-2 position to prevent orthoester formation.
Materials:
-
Partially protected sucrose acceptor with a free hydroxyl group.
-
Glycosyl donor with a C-2-O-benzyl group (e.g., a trichloroacetimidate donor).
-
Anhydrous dichloromethane (DCM) as solvent.
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), freshly distilled.
-
Molecular sieves (4 Å), activated.
Procedure:
-
To a solution of the sucrose acceptor and the glycosyl donor in anhydrous DCM under an inert atmosphere (argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Below are diagrams illustrating key concepts in preventing orthoester migration.
References
- 1. ffame.org [ffame.org]
- 2. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the stability of Sucrose 4,6-methyl orthoester under acidic conditions
Welcome to the technical support center for Sucrose 4,6-Methyl Orthoester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound under acidic conditions. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in acidic environments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound upon introduction to an acidic medium. | The orthoester functional group is inherently labile to acid.[1] The rate of hydrolysis is highly dependent on the pH and the specific acidic catalyst used.[2][3] | - Increase the pH of the medium to a less acidic range if the experimental conditions permit. - Consider using a milder acid catalyst. - Perform reactions at a lower temperature to decrease the rate of hydrolysis.[4] |
| Besides orthoester hydrolysis, the sucrose backbone itself is degrading. | Under acidic conditions, the glycosidic bond of sucrose is susceptible to hydrolysis, which can occur concurrently with orthoester cleavage.[4][5] | - Carefully control the pH to a range where orthoester hydrolysis is sufficiently rapid for your application, but glycosidic bond cleavage is minimized (pH 5-7 is a range of better stability for sucrose esters).[4][5] - Limit the exposure time to strongly acidic conditions. |
| Inconsistent results in stability studies. | - Purity of the this compound. - Precise control of pH and temperature. - Presence of water in organic solvents can lead to hydrolysis.[2] | - Ensure the starting material is of high purity. - Use buffered solutions to maintain a constant pH. - Employ anhydrous solvents for reactions where water is not a reactant.[2] |
| Difficulty in selectively cleaving the orthoester without affecting other acid-labile groups. | The hydrolysis rates of different acid-labile protecting groups can be similar. | - A careful selection of the acidic conditions (catalyst and concentration) is necessary. - It may be necessary to screen different mild acid catalysts to find one that provides the desired selectivity.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound under acidic conditions?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the orthoester functionality. This process is initiated by protonation of one of the oxygen atoms of the orthoester, followed by the elimination of a methanol molecule to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by water to yield a mixture of sucrose 4- and 6-monoesters of the methyl acid.[1][7] Concurrently, the glycosidic bond of the sucrose molecule can also be hydrolyzed under acidic conditions.[4]
Q2: How can I improve the stability of the orthoester group?
A2: The stability of an orthoester is significantly influenced by the electronic nature of the substituent on the orthoester carbon. To increase stability under acidic conditions, you can replace the methyl group with an electron-withdrawing group. Orthoesters with electron-deficient substituents are generally more inert to acid-catalyzed hydrolysis.[2]
Q3: At what pH range is this compound most stable?
Q4: Can I monitor the hydrolysis of this compound in real-time?
A4: Yes, 1H NMR spectroscopy is an effective technique for monitoring the hydrolysis of orthoesters in real-time.[2][8][9] You can observe the disappearance of the signals corresponding to the orthoester protons and the appearance of new signals from the hydrolysis products.
Q5: Are there any alternatives to the methyl orthoester that might offer better stability?
A5: Yes, modifying the substituent on the orthoester can tune its stability. For example, trithioorthoesters, where the oxygen atoms are replaced by sulfur, are substantially more stable to acid-catalyzed hydrolysis.[2] Additionally, orthoesters with electron-withdrawing groups at the bridgehead carbon are more inert.[2]
Data Presentation
The stability of orthoesters is highly dependent on the substituent at the central carbon. Below is a table summarizing the relative stability of different orthoesters based on their electronic properties.
| Substituent Type | Example Substituent (R) | Relative Stability in Acid | Reference |
| Electron-Donating | -CH₃ | Low | [2] |
| Electron-Withdrawing | -CF₃, -C≡CH | High | [2] |
| Positively Charged | -Triazolium | Very High | [2] |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol provides a general method for determining the hydrolysis kinetics of this compound under specific acidic conditions.
Materials:
-
This compound
-
Deuterated buffer solution of the desired pH (e.g., acetate or phosphate buffer in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃CN, depending on solubility and the desired reaction medium).
-
Prepare a deuterated buffer solution at the desired acidic pH.
-
Equilibrate both solutions to the desired reaction temperature.
-
To an NMR tube, add a known volume of the deuterated buffer solution.
-
Acquire a reference ¹H NMR spectrum of the buffer.
-
Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the NMR tube containing the buffer. Mix quickly and thoroughly.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
Continue data acquisition until the reaction has reached completion or for a desired period.
-
Process the spectra and integrate the signals corresponding to a characteristic proton of the starting orthoester and a characteristic proton of the hydrolysis product.
-
Plot the concentration or the integral intensity of the starting material versus time to determine the reaction kinetics.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Removal of acid-labile protecting groups on carbohydrates using water-tolerant and recoverable vanadyl triflate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies for the purification of Sucrose 4,6-methyl orthoester from reaction mixtures
Welcome to the technical support center for the purification of Sucrose 4,6-methyl orthoester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical reaction mixture for this compound synthesis?
A1: The primary impurities depend on the specific synthetic route, but commonly include unreacted sucrose, the acid catalyst (e.g., p-toluenesulfonic acid), the reaction solvent (often a high-boiling point solvent like dimethylformamide - DMF), and potential side-products such as methanol and hydrolysis or rearrangement products like sucrose-4-acetate and sucrose-6-acetate.[1][2]
Q2: My this compound appears to be degrading during silica gel chromatography. What could be the cause?
A2: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the acid-sensitive orthoester group. This can lead to the formation of sucrose and other byproducts. To mitigate this, you can use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.
Q3: I am struggling to remove the DMF solvent from my product. What are the recommended methods?
A3: DMF has a high boiling point, making its removal by simple evaporation challenging. Effective methods include:
-
Azeotropic removal: Co-evaporation with a solvent like toluene under reduced pressure can facilitate DMF removal.[2]
-
Aqueous extraction: Diluting the reaction mixture with a large volume of water and extracting the product with a suitable organic solvent (e.g., ethyl acetate) can effectively partition the DMF into the aqueous layer. Washing the organic layer with brine or a lithium chloride solution can further reduce residual DMF.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Due to the lack of a strong UV chromophore, detection can be challenging. Suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
-
Thin-Layer Chromatography (TLC) with visualization using a staining agent (e.g., p-anisaldehyde or ceric sulfate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the structure and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery of the Target Compound After Chromatography
| Potential Cause | Troubleshooting Steps |
| Product is highly polar and strongly retained on the silica gel. | - Use a more polar eluent system. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate can be effective. - Consider using reversed-phase chromatography where polar compounds elute earlier. |
| Degradation on silica gel. | - As mentioned in the FAQs, use deactivated silica gel or an alternative like alumina. You can deactivate silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Incomplete elution from the column. | - After the main product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to check for any remaining compound. |
Issue 2: Co-elution of Impurities with the Product
| Potential Cause | Troubleshooting Steps |
| Similar polarity of the product and impurities (e.g., unreacted sucrose). | - Optimize the solvent system for your chromatography. A shallow gradient in HPLC or flash chromatography can improve separation. - For flash chromatography, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider a dichloromethane/methanol system. - Employ a different chromatographic technique. If normal-phase chromatography is not providing adequate separation, reversed-phase HPLC might be more effective. |
| Overloading of the chromatography column. | - Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for flash chromatography. |
Issue 3: Presence of Starting Material (Sucrose) in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | - Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion before workup. |
| Inefficient purification. | - Sucrose is highly polar and should be separable by silica gel chromatography. Use a more polar solvent system to elute your product while leaving the sucrose at the baseline. - An aqueous wash of the crude reaction mixture (if your product is sufficiently soluble in an organic solvent) can remove a significant portion of the unreacted sucrose before chromatography. |
Data Presentation
The following tables provide a summary of typical purification strategies and the expected outcomes. Please note that the yields and purity are indicative and can vary based on the reaction scale and specific conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Stationary Phase | Typical Mobile Phase | Reported Yield Range (%) | Achievable Purity (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography | Silica Gel (deactivated) | Dichloromethane/Methanol gradient | 60-85 | >95 | Scalable, relatively fast. | Potential for product degradation on silica. |
| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water gradient | 50-70 | >98 | High resolution and purity. | Less scalable, requires specialized equipment. |
| Crystallization | N/A | Methanol/Toluene | 40-60 | >99 | Can provide very high purity material. | Can be difficult to induce crystallization, lower yield. |
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen starting eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir for 15 minutes and then pack the column with the slurry.
-
Wash the packed column with at least 3-5 column volumes of the starting eluent to remove excess triethylamine.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the starting eluent or a suitable solvent.
-
If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Chromatography:
-
Equilibrate the column with the starting eluent (e.g., 98:2 Dichloromethane/Methanol).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of methanol).
-
Collect fractions and monitor by TLC (visualized with p-anisaldehyde stain) or HPLC-ELSD.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Reversed-Phase HPLC
-
System Preparation:
-
Use a C18 or C8 preparative or semi-preparative HPLC column.
-
The mobile phase will typically consist of Solvent A (Water) and Solvent B (Acetonitrile).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile).
-
-
Sample Preparation:
-
Dissolve the crude or partially purified material in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a gradient of increasing organic solvent (e.g., from 5% to 95% Acetonitrile over 30-40 minutes).
-
Monitor the elution profile using an ELSD or RI detector.
-
-
Product Isolation:
-
Collect the fractions corresponding to the product peak.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure product.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship diagram for troubleshooting purification issues.
References
Effect of solvent choice on the efficiency of sucrose orthoester formation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of sucrose orthoesters. The following information addresses common challenges related to solvent selection and its impact on reaction efficiency.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formation of sucrose orthoesters, with a focus on the role of the solvent.
Q1: Why is my sucrose orthoester yield consistently low?
Low yields in sucrose orthoester formation can stem from several factors, with solvent choice being a critical parameter. The primary challenge lies in the poor solubility of sucrose, a polar molecule, in many common aprotic solvents required for the reaction. This leads to a heterogeneous reaction mixture and inefficient conversion.
-
Troubleshooting Steps:
-
Solvent System Evaluation: If you are using a single solvent, consider a co-solvent system. For instance, a mixture of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with a less polar co-solvent can improve the solubility of all reactants.[1]
-
Solvent-Free Approach: Explore a solvent-free reaction.[1][2] This method involves heating the reactants to a molten state, often with an emulsifying agent, to create a homogeneous mixture.[1][2]
-
Catalyst and Temperature Optimization: Ensure that the catalyst and reaction temperature are optimized for your specific solvent system. Different solvents can influence the catalyst's activity and the reaction kinetics.
-
Q2: I'm observing significant charring and byproduct formation. What is the cause and how can it be mitigated?
Charring is often a result of sucrose degradation at elevated temperatures, a common issue in solvent-free systems or when using high-boiling point solvents.[1]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. In solvent-free systems, aim for the lowest possible temperature that maintains a homogeneous melt.
-
Solvent Choice: If using a high-boiling point solvent, consider switching to a lower-boiling point alternative that still provides adequate solubility.
-
Reaction Time: Minimize the reaction time to reduce the exposure of sucrose to high temperatures.
-
Q3: My reaction mixture is a heterogeneous slurry, and the reaction is not proceeding. How can I improve reactant compatibility?
The immiscibility of polar sucrose and nonpolar reagents is a frequent hurdle.
-
Troubleshooting Steps:
-
Emulsifying Agents: In solvent-free systems, the addition of an emulsifying agent, such as potassium palmitate or glycerol monostearate, can help to disperse the solid sucrose into the liquid fatty acid methyl esters.[1]
-
Co-Solvent Systems: As mentioned previously, a carefully chosen co-solvent system can solubilize all reactants.
-
High-Shear Mixing: In heterogeneous systems, vigorous stirring or the use of a high-shear mixer can improve the interfacial contact between reactants and enhance the reaction rate.
-
Q4: How do I choose the optimal solvent for my sucrose orthoester synthesis?
The ideal solvent should:
-
Co-solubilize sucrose and the other reactants.
-
Be inert under the reaction conditions.
-
Have a boiling point that allows for effective temperature control and easy removal during workup.
Commonly used solvents and systems include:
-
Polar Aprotic Solvents: DMSO and DMF are effective at dissolving sucrose.[1]
-
Solvent-Free Systems: These avoid the use of potentially toxic and difficult-to-remove solvents.[1][2]
-
Mixed Solvents: Combinations of solvents can be tailored to specific reactant properties.[3][4][5]
Quantitative Data Summary
| Solvent System | Key Advantages | Key Disadvantages | Expected Efficiency |
| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Good solubility for sucrose and other reactants, leading to a homogeneous reaction.[1] | Can be difficult to remove completely; potential for side reactions at high temperatures. | Moderate to High |
| Solvent-Free (Melt) | Environmentally friendly; avoids solvent removal steps.[1][2] | Requires high temperatures, risking sucrose degradation; high viscosity can be an issue.[1] | Variable, dependent on temperature control and emulsifiers. |
| Mixed Solvents (e.g., Water-Ethanol, Water-DMSO) | Can be tailored to optimize reactant solubility and reaction kinetics.[3][4][5] | The presence of protic solvents like water or ethanol can lead to competing hydrolysis reactions. | Low to Moderate |
Experimental Protocols
Below are generalized methodologies for sucrose orthoester formation. Note: These are starting points and may require optimization for specific substrates and desired products.
Method 1: Solvent-Based Synthesis
This protocol is adapted for a generic solvent-based approach.
-
Reactant Preparation: Dry all glassware and reagents thoroughly. Sucrose should be finely powdered and dried under vacuum.
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the dried sucrose in an appropriate volume of anhydrous DMSO or DMF.
-
Addition of Reagents: Add the orthoester-forming reagent (e.g., a trialkyl orthoformate) and a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base (e.g., triethylamine). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Method 2: Solvent-Free Synthesis
This protocol outlines a general procedure for a solvent-free approach.
-
Reactant Preparation: Ensure all reactants, including sucrose and the orthoester-forming reagent, are thoroughly dried.
-
Mixing: In a suitable reaction vessel, combine the finely powdered sucrose, the orthoester-forming reagent, a catalyst, and an emulsifying agent (if necessary).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 120-180°C) to form a homogeneous melt. Apply vacuum to remove any volatile byproducts.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using TLC or HPLC.
-
Workup and Purification: After completion, the crude product can be purified directly by column chromatography or after an initial extraction step to remove the emulsifier.
Visualizations
Experimental Workflow for Sucrose Orthoester Formation
Caption: A generalized workflow for the synthesis of sucrose orthoesters.
Logical Relationship of Solvent Choice and Reaction Outcome
Caption: The influence of solvent system choice on the outcome of sucrose orthoester formation.
References
Catalyst selection for efficient and clean sucrose orthoesterification
Technical Support Center: Sucrose Orthoesterification
Welcome to the technical support center for catalyst selection and troubleshooting in sucrose orthoesterification. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in sucrose orthoesterification?
A1: The main challenge is the poor solubility of sucrose in common organic solvents compatible with orthoesterification reagents. This often leads to heterogeneous reaction mixtures, slow reaction rates, and low yields. Overcoming this requires careful selection of a solvent system, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can co-solubilize both the polar sucrose and the less polar orthoesterifying agent.
Q2: Which hydroxyl groups on sucrose are most reactive for orthoesterification?
A2: The primary hydroxyl groups (C6, C1', C6') are generally more sterically accessible and reactive than the secondary hydroxyls. However, the formation of cyclic orthoesters, such as 4,6-O-alkylidene orthoesters, is common because the 4-OH and 6-OH groups of the glucose unit are suitably positioned to form a stable six-membered ring with the orthoesterifying reagent.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3: In sucrose orthoesterification, different products can form.
-
Kinetic control (favored at low temperatures and short reaction times) yields the product that forms fastest, which is often the one involving the most accessible hydroxyl groups.[1][2]
-
Thermodynamic control (favored at higher temperatures and longer reaction times) yields the most stable product.[1][2] For cyclic orthoesters, the 4,6-orthoester is often the thermodynamically favored product due to the stability of the resulting ring structure. Manipulating reaction conditions allows for selectivity towards the desired product.[3][4]
Q4: Which types of acid catalysts are effective for this reaction?
A4: Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can catalyze orthoester formation.[5][6]
-
Brønsted acids , like p-toluenesulfonic acid (PTSA), are commonly used and effective for reacting sucrose with trialkyl orthoacylates.[7][8]
-
Lewis acids , such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), are often employed in glycosylation reactions where orthoesters can be intermediates or side products.[9][10] The choice depends on the specific orthoesterifying agent and the desired selectivity.
Q5: What are some "cleaner" or "greener" approaches to this synthesis?
A5: Green chemistry approaches aim to reduce the environmental impact. For sucrose chemistry, this includes:
-
Solvent Selection : Using less toxic, bio-based solvents. While challenging for sucrose due to its poor solubility, research into greener solvent systems is ongoing.[11][12]
-
Catalyst Choice : Employing solid, reusable acid catalysts (e.g., acidic resins like Amberlyst 15 or zeolites) can simplify purification and minimize acidic waste streams.[13][14]
-
Solvent-Free Reactions : Although difficult, solvent-free systems have been explored for sucrose esterification and could be adapted. These methods often require co-melting sucrose with a compatibility agent to create a reactive homogeneous paste.[11][13][15]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Sucrose Solubility | Ensure you are using an appropriate solvent (e.g., DMF, DMSO) that has been rigorously dried. Consider increasing the reaction temperature to improve solubility, but be mindful of potential side reactions. |
| Inactive or Insufficient Catalyst | Use a fresh, anhydrous acid catalyst. Traces of water can deactivate the catalyst and hydrolyze the orthoester reagent and product.[16] Increase catalyst loading incrementally if necessary. |
| Presence of Water | Dry all reagents, solvents, and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water. |
| Reaction Not Reaching Completion | Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Unfavorable Equilibrium | The reaction is often reversible. Use an excess of the orthoesterifying reagent to drive the equilibrium towards the product. If alcohol is a byproduct, its removal (e.g., by distillation) can also favor product formation. |
Issue 2: Multiple Products or Poor Selectivity
| Possible Cause | Suggested Solution |
| Reaction Under Thermodynamic Control | If the desired product is the kinetic one, run the reaction at a lower temperature for a shorter duration.[2][3] |
| Reaction Under Kinetic Control | If the desired product is the thermodynamic one, increase the reaction temperature and/or time to allow the initial products to equilibrate to the most stable form.[2][3] |
| Over-reaction or Acyl Migration | Monitor the reaction closely by TLC. Stop the reaction as soon as the desired product is maximized to prevent the formation of byproducts like fully acylated sucrose or products of acyl migration. |
| Side Reactions with Protecting Groups | If using protected sucrose derivatives, the acidic conditions may cleave other acid-labile protecting groups. Choose protecting groups that are stable to the reaction conditions or use a milder catalyst. |
Issue 3: Product Degradation or Charring
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Sucrose is sensitive to strong acids at high temperatures and can caramelize or decompose.[7] Reduce the reaction temperature and compensate with a longer reaction time or higher catalyst loading. |
| Catalyst Concentration is Too High | An excessively high concentration of a strong acid can lead to charring. Reduce the catalyst loading to the minimum effective amount. |
| Product Instability | The orthoester product itself can be sensitive to prolonged exposure to acidic conditions. Quench the reaction by neutralizing the acid catalyst (e.g., with triethylamine or sodium bicarbonate) as soon as it is complete. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Removing Unreacted Sucrose | Unreacted sucrose is a common impurity. Purification can be achieved by column chromatography on silica gel. Alternatively, liquid-liquid extraction can be used where the product is extracted into an organic solvent, leaving the highly polar sucrose in an aqueous phase.[2] |
| Removing Acid Catalyst | After the reaction, neutralize the acid catalyst with a base (e.g., triethylamine, pyridine, or a bicarbonate wash). The resulting salt can often be removed by filtration or an aqueous wash. |
| Separating Product Isomers | If multiple orthoester isomers are formed, separation by flash column chromatography is typically required. Careful selection of the eluent system is critical for achieving good separation. |
Data Presentation: Catalyst and Conditions
Direct comparative studies on various catalysts for the selective orthoesterification of unprotected sucrose are limited. The following table summarizes catalysts used for orthoester formation and related transformations in carbohydrate chemistry.
| Catalyst | Type | Reagents | Typical Conditions | Target Transformation | Yield | Reference(s) |
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | Sucrose, Trialkyl orthoacrylate | Anhydrous DMF or DMSO | Formation of Sucrose 4,6-orthoacylate | Moderate to Good | [7][8] |
| BF₃·OEt₂ | Lewis Acid | Glycosyl donor, Alcohol | Anhydrous CH₂Cl₂, low temp. | Glycosylation (Orthoester as intermediate) | Varies | [9][10] |
| TMSOTf | Lewis Acid | Glycosyl donor, Alcohol | Anhydrous CH₂Cl₂, low temp. | Glycosylation / Orthoester rearrangement | Varies | [9][10] |
| Amberlyst 15 | Solid Acid | Sucrose, Acylating agent | Organic Solvent, elevated temp. | Esterification (potential for orthoesterification) | High (for esters) | [13] |
Experimental Protocols
Protocol 1: Synthesis of Sucrose Alkyl 4,6-Orthoacylate
This protocol describes a general procedure for the acid-catalyzed reaction of sucrose with a trialkyl orthoacylate to form a cyclic 4,6-orthoester on the glucose moiety.
Materials:
-
Sucrose (dried under vacuum at 60°C overnight)
-
Triethyl orthoacetate (or other trialkyl orthoacylate, distilled)
-
p-Toluenesulfonic acid (PTSA, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Add sucrose (1 equivalent) to anhydrous DMF (approx. 10 mL per gram of sucrose) in the flask. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Add the trialkyl orthoacylate (e.g., triethyl orthoacetate, 1.5-2.0 equivalents) to the suspension.
-
Catalyst Addition: Add the anhydrous acid catalyst (e.g., PTSA, 0.05-0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70°C). The heterogeneous mixture should gradually become more homogeneous as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Ethyl Acetate:Methanol). The product, being less polar than sucrose, will have a higher Rf value.
-
Quenching: Once the reaction is complete (typically after several hours, as indicated by the consumption of sucrose), cool the mixture to room temperature. Quench the reaction by adding triethylamine (1.5 equivalents relative to the acid catalyst) to neutralize the PTSA.
-
Work-up: Remove the solvent (DMF) under high vacuum. The resulting crude oil or solid contains the sucrose orthoester, unreacted reagents, and triethylammonium tosylate salt.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate, followed by ethyl acetate/methanol to isolate the desired sucrose orthoester.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Sucrose Orthoesterification.
Troubleshooting Logic
References
- 1. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 2. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Curing Behavior of Sucrose with p-Toluenesulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 12. carlroth.com [carlroth.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
Unveiling the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Assignment for Sucrose 4,6-Methyl Orthoester
For researchers, scientists, and professionals engaged in drug development and carbohydrate chemistry, precise structural elucidation of complex molecules is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Sucrose 4,6-methyl orthoester against its parent molecule, sucrose. The presented data, essential for confirming synthesis and purity, is complemented by a detailed experimental protocol for acquiring high-quality NMR spectra.
Comparative NMR Data: Sucrose vs. This compound
The key spectral changes are anticipated around the H-4, H-6, C-4, and C-6 signals of the glucopyranosyl unit due to the formation of the cyclic orthoester. Additionally, new signals corresponding to the orthoester methyl group and the quaternary orthoester carbon will be present.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Sucrose | This compound (Predicted) |
| Glucosyl Unit | ||
| H-1 | 5.41 | ~5.5 |
| H-2 | 3.53 | ~3.6 |
| H-3 | 3.82 | ~3.9 |
| H-4 | 3.44 | Shifted downfield |
| H-5 | 3.89 | Shifted |
| H-6a | 3.78 | Shifted downfield |
| H-6b | 3.69 | Shifted downfield |
| Fructosyl Unit | ||
| H-1'a | 3.67 | ~3.7 |
| H-1'b | 3.86 | ~3.9 |
| H-3' | 4.05 | ~4.1 |
| H-4' | 4.22 | ~4.2 |
| H-5' | 3.90 | ~3.9 |
| H-6'a | 3.67 | ~3.7 |
| H-6'b | 3.86 | ~3.9 |
| Orthoester | ||
| O-CH₃ | - | ~3.2-3.4 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Sucrose | This compound (Predicted) |
| Glucosyl Unit | ||
| C-1 | 93.1 | ~93 |
| C-2 | 72.0 | ~72 |
| C-3 | 73.4 | ~73 |
| C-4 | 70.2 | Shifted downfield |
| C-5 | 73.6 | Shifted |
| C-6 | 61.2 | Shifted downfield |
| Fructosyl Unit | ||
| C-1' | 62.4 | ~62 |
| C-2' | 104.7 | ~104 |
| C-3' | 77.4 | ~77 |
| C-4' | 74.9 | ~75 |
| C-5' | 82.3 | ~82 |
| C-6' | 63.6 | ~64 |
| Orthoester | ||
| C (quaternary) | - | ~118-122 |
| O-CH₃ | - | ~50-55 |
Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A detailed and standardized protocol is crucial for obtaining reproducible and high-quality NMR data for sucrose derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the sucrose derivative accurately.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and can influence chemical shifts. D₂O is commonly used for unprotected carbohydrates.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex carbohydrate spectra.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 10-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical spectral width: 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments:
-
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the glucose and fructose rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the orthoester linkage and confirming the overall structure.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., the entire glucose or fructose ring).
-
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the 2D spectra to build the molecular structure and assign all chemical shifts.
Visualizing the Synthetic Transformation
The formation of the this compound from sucrose is a key synthetic step that can be visualized to understand the structural change.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to sucrose. By following the detailed experimental protocol, researchers can obtain high-quality data for the unambiguous structural confirmation of this and other sucrose derivatives, facilitating advancements in medicinal chemistry and drug development.
A Comparative Guide to the Mass Spectrometry Analysis of Sucrose 4,6-methyl orthoester and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The analysis of sucrose derivatives is pivotal in various fields, from food science to drug development. Sucrose 4,6-methyl orthoester, a protected form of sucrose, and its derivatives are important intermediates in synthetic carbohydrate chemistry. Their structural elucidation and quantification necessitate robust analytical techniques, with mass spectrometry (MS) being a cornerstone. This guide provides a comparative overview of common MS techniques for the analysis of this compound and similar sucrose derivatives, supported by general experimental protocols and expected fragmentation behaviors.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing sucrose derivatives depends on the analyte's volatility, thermal stability, and the desired information (e.g., molecular weight, structural details). The most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).
| Technique | Ionization Method | Key Advantages | Key Limitations | Best Suited For |
| GC-MS | Electron Ionization (EI) | High chromatographic resolution, detailed fragmentation spectra for structural elucidation. | Requires derivatization to increase volatility and thermal stability.[1][2][3] | Analysis of volatile and thermally stable derivatives, providing detailed structural information. |
| LC-MS (ESI) | Electrospray Ionization (ESI) | Suitable for non-volatile and thermally labile compounds, soft ionization preserves the molecular ion.[4] | Can have matrix effects, fragmentation may need to be induced (e.g., CID). | High-throughput analysis of complex mixtures, analysis of intact, non-volatile sucrose derivatives. |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | High sensitivity, suitable for high molecular weight compounds, tolerant to some impurities.[5] | Co-crystallization with a matrix is required, may not be suitable for all compounds. | Rapid analysis of purified samples, especially for larger sucrose derivatives or conjugates. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for the analysis of sucrose derivatives using the aforementioned techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Derivatization): To make sucrose orthoesters amenable to GC-MS, derivatization of the free hydroxyl groups is necessary to increase volatility.[1][2] A common method is silylation:
-
Dry the sample completely.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Filter the sample to remove any particulates.
-
-
LC-MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like sucrose derivatives.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or acetate to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode. Adduct formation (e.g., with sodium or ammonium) is common for carbohydrates in positive mode.[4]
-
Mass Analyzer: Triple Quadrupole (QqQ), Time of Flight (TOF), or Orbitrap for high-resolution mass analysis.
-
3. MALDI-TOF MS Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
Mix the sample solution with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) in a 1:1 ratio.
-
Spot the mixture onto the MALDI target plate and allow it to dry to form co-crystals.
-
-
MALDI-TOF MS Parameters:
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Mode: Reflector mode for higher resolution.
-
Ionization: Positive ion mode is typical for carbohydrates, often observing sodium or potassium adducts.
-
Fragmentation Pathways and Visualization
Understanding the fragmentation of sucrose derivatives is key to their structural identification. In the absence of specific data for this compound, a plausible fragmentation pathway can be inferred from the known behavior of sucrose and orthoesters. The orthoester moiety is acid-labile and can be a primary site of fragmentation.
Caption: A generalized workflow for the analysis of sucrose derivatives using LC-MS.
The fragmentation of a protonated sucrose orthoester would likely initiate at the orthoester functionality or the glycosidic bond.
Caption: A plausible fragmentation pathway for a protonated sucrose orthoester.
Conclusion
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS and MALDI-TOF MS profiling of sucrose esters from Nicotiana tabacum and N. rustica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Monitoring Sucrose Orthoester Formation and Purity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sucrose orthoesters, valuable intermediates in various chemical and pharmaceutical applications, requires precise monitoring to optimize reaction conditions and ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering the capability to separate and quantify reactants, intermediates, and final products in a single analysis. This guide provides a comparative overview of common HPLC methods for monitoring the formation and purity of sucrose orthoesters, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and sample throughput. Reversed-Phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of sucrose esters due to its versatility and ability to separate compounds with varying degrees of polarity.
| Method | Column | Mobile Phase | Detector | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Gradient of Methanol and Water[1] | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | Excellent for separating complex mixtures of sucrose esters with different degrees of esterification.[1] Provides good resolution between mono-, di-, and higher esters. | ELSD can have a non-linear response.[1] RI detection is not compatible with gradient elution. |
| Reversed-Phase HPLC (RP-HPLC) | C8 (Octylsilane) | Isocratic or Gradient of Acetonitrile and Water | ELSD or RI | Shorter retention times compared to C18, leading to faster analysis.[2][3][4] Suitable for less hydrophobic sucrose esters. | May provide lower resolution for highly complex mixtures compared to C18.[3][5] |
| Gel Permeation Chromatography (GPC) | Styrene-divinylbenzene copolymer | Tetrahydrofuran (THF) | Refractive Index (RI) | Effective for separating sucrose esters based on their molecular size. | Not suitable for separating isomers. Limited resolution for esters with similar molecular weights. |
Quantitative Performance Data
The following table summarizes typical performance data for the discussed HPLC methods. It is important to note that these values can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | RP-HPLC with ELSD | RP-HPLC with RI | GPC with RI |
| Typical Analytes | Sucrose, Monoesters, Diesters, Triesters, Higher Esters | Sucrose, Monoesters, Diesters | Monoesters, Diesters, Higher Esters |
| Limit of Detection (LOD) | 6 µg/mL (for spectinomycin, indicative for similar compounds)[1] | Generally in the low µg range | Dependent on molecular weight, typically in the µg range |
| Limit of Quantification (LOQ) | 13 ppm (for polysorbate 80, indicative for similar compounds)[6] | Generally in the low to mid µg range | Dependent on molecular weight, typically in the µg range |
| Linearity (R²) | >0.99 (with logarithmic transformation)[7] | >0.99 | >0.99 |
| Precision (%RSD) | < 2% for repeatability[8] | Typically < 5% | Typically < 5% |
Experimental Protocols
Method 1: Reversed-Phase HPLC with ELSD for Comprehensive Reaction Monitoring
This method is ideal for detailed monitoring of the synthesis of sucrose orthoesters, allowing for the separation of a wide range of products from unreacted sucrose to various ester forms.
1. Sample Preparation from Reaction Mixture: a. Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., a mixture of methanol and water) to a final concentration appropriate for HPLC analysis (typically in the range of 100-1000 µg/mL). c. If necessary, centrifuge the diluted sample to remove any particulate matter. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient could be:
-
0-10 min: 50% B
-
10-25 min: 50-95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 40-50 °C and nebulizer gas pressure at 3.5 bar.[1]
3. Data Analysis: a. Identify peaks corresponding to sucrose, mono-, di-, tri-, and higher esters based on their retention times (earlier eluting peaks are more polar, e.g., sucrose, while later eluting peaks are less polar, e.g., higher esters). b. Quantify the relative amounts of each component by integrating the peak areas. Note that for ELSD, a calibration curve using standards for each type of ester is necessary for accurate quantification due to the non-linear response. A logarithmic transformation of both concentration and peak area can be used to generate a linear calibration curve.[7]
Method 2: Isocratic Reversed-Phase HPLC with RI for Routine Purity Checks
This method is suitable for rapid, routine analysis of simpler mixtures, for example, to determine the purity of a final sucrose monoester product.
1. Sample Preparation: a. Dissolve a known amount of the final product in the mobile phase. b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI) detector.
3. Data Analysis: a. Identify the main product peak and any impurity peaks. b. Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for monitoring the formation and purity of sucrose orthoesters using HPLC.
Caption: Workflow for HPLC monitoring of sucrose orthoester synthesis.
Caption: Workflow for purity assessment of the final sucrose orthoester product.
References
- 1. researchgate.net [researchgate.net]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. hawach.com [hawach.com]
- 6. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Sucrose Protecting Groups: Sucrose 4,6-Methyl Orthoester vs. Silyl and Benzyl Ethers
For researchers, scientists, and drug development professionals, the selective protection of sucrose's multiple hydroxyl groups is a critical step in the synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison of the performance of Sucrose 4,6-methyl orthoester with other commonly used protecting groups, namely tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers, supported by available experimental data.
The strategic manipulation of protecting groups is fundamental to the successful synthesis of sucrose derivatives, enabling regioselective modifications. The choice of protecting group significantly impacts the overall efficiency and yield of a synthetic route. This comparison focuses on the ease of introduction, stability under various conditions, and methods for deprotection of these key protecting groups.
Performance Comparison
The selection of an appropriate protecting group is contingent on the specific requirements of the synthetic pathway, including the desired regioselectivity and the reaction conditions of subsequent steps. Below is a summary of the key performance characteristics of this compound, TBDMS ethers, and benzyl ethers.
| Protecting Group | Introduction | Stability | Deprotection | Regioselectivity |
| This compound | Reaction with a trialkyl orthoester (e.g., trimethyl orthoacetate) in the presence of an acid catalyst.[1] | Stable to basic conditions. Labile to mild aqueous acidic conditions.[1][2] | Mild aqueous acid hydrolysis.[1][2] | Forms a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucose unit. |
| tert-Butyldimethylsilyl (TBDMS) Ether | Reaction with TBDMSCl and a base (e.g., imidazole) in an aprotic solvent.[3] | Stable to aqueous base and a range of synthetic conditions.[2][4] Labile to acidic conditions and fluoride ion sources.[2][4] | Fluoride ion sources (e.g., TBAF) or acidic conditions.[2][4] | Preferentially protects primary hydroxyl groups, such as the 6-OH of sucrose.[3][5] |
| Benzyl (Bn) Ether | Reaction with benzyl bromide (BnBr) and a strong base (e.g., NaH).[6][7] | Stable to a wide range of acidic and basic conditions.[1][7] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions.[6][7] | Can be introduced regioselectively, often requiring prior protection of other hydroxyls. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful application.
This compound
Protection: To a solution of sucrose (1 equivalent) in anhydrous dimethylformamide (DMF), a trialkyl orthoester (e.g., trimethyl orthoacetate, 1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added. The reaction is stirred at room temperature and monitored by HPLC.[1] Upon completion, the reaction is neutralized, and the product is isolated.
Deprotection: The sucrose 4,6-orthoester is subjected to mild aqueous acidic hydrolysis.[2] For instance, treatment with a catalytic amount of p-toluenesulfonic acid in a mixture of DMF and a small amount of water at room temperature leads to the cleavage of the orthoester.[2]
tert-Butyldimethylsilyl (TBDMS) Ether
Protection (Regioselective for 6-OH): Sucrose is dissolved in a suitable solvent like DMF. Imidazole (e.g., 2-4 equivalents) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, e.g., 1.1-1.5 equivalents) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The regioselective protection of the 6-OH position is a common outcome due to the higher reactivity of the primary hydroxyl group.[3][5]
Deprotection: The TBDMS-protected sucrose is dissolved in tetrahydrofuran (THF), and a solution of tetra-n-butylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature until the cleavage of the silyl ether is complete.[4]
Benzyl (Bn) Ether
Protection: To a solution of a partially protected sucrose derivative in an anhydrous solvent like DMF, sodium hydride (NaH) is added portion-wise at 0 °C. After stirring, benzyl bromide (BnBr) is added dropwise, and the reaction is allowed to proceed at room temperature.[7]
Deprotection: The benzylated sucrose derivative is dissolved in a solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to an atmosphere of hydrogen gas (H₂) until the debenzylation is complete.[8]
Visualization of a Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a selectively modified sucrose derivative, highlighting the decision-making process for choosing a protecting group.
Conclusion
The choice between this compound, TBDMS ethers, and benzyl ethers as protecting groups for sucrose depends heavily on the desired synthetic outcome.
-
This compound offers a unique method for the simultaneous protection of the 4- and 6-hydroxyl groups of the glucose moiety, which can be advantageous for specific synthetic strategies. Its lability under mild acidic conditions allows for selective removal in the presence of base-stable protecting groups.
-
TBDMS ethers are particularly useful for the regioselective protection of the primary 6-hydroxyl group due to steric hindrance. Their stability to a wide range of non-acidic and non-fluoride conditions makes them a versatile choice.
-
Benzyl ethers provide robust protection, being stable to both acidic and basic conditions. They are typically employed as "permanent" protecting groups that are removed at a late stage of the synthesis via hydrogenolysis.
A thorough understanding of the stability and reactivity of each protecting group is essential for designing an efficient and high-yielding synthesis of complex sucrose-based molecules. Further research into direct comparative studies under standardized conditions would be beneficial for a more quantitative assessment of their respective performances.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Advantages of using ketene acetals versus trialkyl orthoesters for sucrose protection
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups in sucrose is a critical step in the synthesis of complex carbohydrates and sucrose-based drugs. Two common methods for the regioselective protection of the primary 4- and 6-hydroxyl groups of sucrose involve the use of ketene acetals and trialkyl orthoesters. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic needs.
At a Glance: Key Differences
| Feature | Ketene Acetals | Trialkyl Orthoesters |
| Primary Product | Sucrose alkyl 4,6-orthoester | Sucrose alkyl 4,6-orthoester |
| Regioselectivity | High for 4,6-hydroxyl groups | High for 4,6-hydroxyl groups |
| Reported Yield | "High yield" for the orthoester | ~83-85% molar yield for the final 6-acetate |
| Reaction Conditions | Typically mild, room temperature | Mild to moderate, room temp. to 65°C |
| Key Reagents | Ketene acetal (e.g., 1,1-dimethoxyethene), acid catalyst | Trialkyl orthoester (e.g., trimethyl orthoacetate), acid catalyst |
| Downstream Processing | Mild acidic hydrolysis followed by base-catalyzed rearrangement | Mild acidic hydrolysis followed by base-catalyzed rearrangement |
Performance Data: A Quantitative Comparison
The following table summarizes quantitative data extracted from patent literature for the protection of sucrose using both ketene acetals and trialkyl orthoesters. It is important to note that the reported yields for the trialkyl orthoester method are for the final sucrose-6-acetate product after subsequent reaction steps, while the yield for the ketene acetal method is described for the intermediate orthoester.
| Parameter | Ketene Acetal Method | Trialkyl Orthoester Method |
| Reagent | 1,1-Dimethoxyethene | Trimethyl orthoacetate |
| Catalyst | p-Toluenesulphonic acid | p-Toluenesulphonic acid |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | Room Temperature | 50-65°C |
| Reaction Time | Not specified, but implied to be efficient | 0.5 - 1 hour for initial reaction |
| Intermediate Product | Sucrose methyl 4,6-orthoacetate | Sucrose methyl 4,6-orthoacetate |
| Reported Yield | "High yield" for the orthoester intermediate[1] | 83-85% molar yield for final sucrose-6-acetate[2] |
Advantages in Application
Ketene Acetals: A Potentially Milder and High-Yielding Route
The use of ketene acetals for the formation of sucrose 4,6-orthoesters is presented as a novel and efficient method.[1] A key advantage appears to be the mild reaction conditions, with the reaction proceeding at room temperature.[1] The patent literature describes the yield of the sucrose methyl 4,6-orthoacetate intermediate as "high," suggesting this could be a very efficient transformation.[1] This method avoids the potentially higher temperatures required for the trialkyl orthoester reaction, which could be beneficial for sensitive substrates.
Trialkyl Orthoesters: A Well-Established and Reliable Method
The reaction of sucrose with trialkyl orthoesters is a more established method for the selective protection of the 4- and 6-hydroxyl groups.[3] Detailed protocols are available, and the subsequent hydrolysis and rearrangement to yield sucrose-6-esters are well-documented, with high overall yields reported.[2] This method offers a reliable and predictable route to important sucrose intermediates. The reaction is typically complete within an hour at moderately elevated temperatures.[3]
Experimental Protocols
The following are representative experimental protocols derived from patent literature.
Protocol 1: Sucrose Protection using a Ketene Acetal
This protocol describes the formation of sucrose methyl 4,6-orthoacetate using 1,1-dimethoxyethene.[1]
Materials:
-
Sucrose
-
1,1-Dimethoxyethene
-
p-Toluenesulphonic acid (catalyst)
-
Dimethylformamide (DMF, inert solvent)
-
Toluene
-
Silica gel for chromatography
-
Aqueous acetone
Procedure:
-
Dissolve sucrose in DMF.
-
Add a catalytic amount of p-toluenesulphonic acid.
-
Add 1,1-dimethoxyethene to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by adding water.
-
Concentrate the solution by codistillation with toluene to obtain a syrup.
-
Purify the residue by column chromatography on silica gel, eluting with 1-2% aqueous acetone to isolate the sucrose methyl 4,6-orthoacetate.
Protocol 2: Sucrose Protection using a Trialkyl Orthoester
This protocol details the synthesis of sucrose-6-acetate via a 4,6-orthoester intermediate using trimethyl orthoacetate.[2]
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
p-Toluenesulphonic acid (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Water
-
tert-Butylamine
Procedure:
-
Dissolve sucrose in DMF in a reaction vessel.
-
Heat the solution to 75°C to ensure complete dissolution, then cool to 55-65°C.
-
Add trimethyl orthoacetate (70-95 mol% equivalent to sucrose) and a catalytic amount of p-toluenesulphonic acid.
-
Stir the reaction at 50-65°C for approximately 0.5-1 hour.
-
Remove the methanol byproduct by intermittent vacuum distillation.
-
Optionally, supplement with a small amount of additional trimethyl orthoacetate and continue the reaction until completion.
-
After the reaction is complete, cool the mixture to 30°C and add water to hydrolyze the orthoester, forming a mixture of sucrose-4-acetate and sucrose-6-acetate.
-
Add tert-butylamine and water to the mixture and stir at 30°C for approximately 3 hours to convert the sucrose-4-acetate to sucrose-6-acetate.
-
Recover the solvent to obtain the final product.
Reaction Workflow
The logical workflow for the protection of sucrose using both ketene acetals and trialkyl orthoesters, leading to the formation of a key sucrose-6-ester intermediate, is depicted below.
Caption: Workflow for Sucrose 4,6-Hydroxyl Protection.
Conclusion
Both ketene acetals and trialkyl orthoesters provide effective means for the regioselective protection of the 4- and 6-hydroxyl groups of sucrose, proceeding through a common sucrose alkyl 4,6-orthoester intermediate. The choice between the two methods may depend on the specific requirements of the synthesis. The ketene acetal approach offers the potential for higher yields under milder, room temperature conditions, which could be advantageous for preserving sensitive functionalities elsewhere in the molecule. The trialkyl orthoester method is a well-established and reliable process with documented high overall yields for the final 6-ester product. Researchers should consider factors such as reagent availability, desired reaction conditions, and overall process efficiency when selecting the optimal protection strategy for their specific application.
References
Validating the 4,6-Cyclic Structure of Sucrose Orthoester: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount for understanding their function and potential applications. This guide provides a comparative analysis of the 4,6-cyclic structure of the sucrose orthoester, offering experimental data and protocols to support its validation against potential alternative structures.
The formation of a 4,6-cyclic orthoester on the glucose moiety of sucrose is a common strategy in synthetic carbohydrate chemistry, often utilized as a protecting group or as an intermediate in the synthesis of more complex molecules. The validation of this specific cyclic structure is crucial to ensure the desired regioselectivity and stereoselectivity of subsequent reactions. This guide will delve into the key experimental techniques and expected data for confirming the 4,6-cyclic structure, while also considering potential isomeric alternatives.
Comparison of Sucrose Orthoester Structures
The primary alternative structures to the 4,6-cyclic orthoester would involve the formation of a cyclic orthoester across other hydroxyl groups of the sucrose molecule. Given the reactivity of the hydroxyl groups, other potential, though less common, cyclic structures could theoretically form, such as a 2,3-cyclic orthoester on the glucose residue or involving the fructose moiety. Acyclic orthoesters are also a possibility.
| Feature | 4,6-Cyclic Sucrose Orthoester | Alternative: 2,3-Cyclic Sucrose Orthoester (Hypothetical) | Alternative: Acyclic Sucrose Orthoester |
| Structure | A five-membered dioxolane ring fused to the pyranose ring of glucose, involving carbons 4 and 6. | A five-membered dioxolane ring fused to the pyranose ring of glucose, involving carbons 2 and 3. | An orthoester group attached to a single hydroxyl group, without forming a cyclic structure. |
| Key NMR Correlations (HMBC) | Correlations between the orthoester methyl/methylene protons and C4/C6 of the glucose unit. | Correlations between the orthoester methyl/methylene protons and C2/C3 of the glucose unit. | Correlations between the orthoester methyl/methylene protons and the single carbon bearing the esterified hydroxyl group. |
| Mass Spec Fragmentation | Characteristic fragmentation pattern reflecting the stable cyclic structure, with fragments corresponding to the protected sucrose molecule. | A different fragmentation pattern is expected due to the altered ring strain and connectivity. | Fragmentation would likely involve the initial loss of the acyclic orthoester group. |
| Relative Stability | Generally stable under neutral and basic conditions, but labile to acid. | Potentially less stable due to increased ring strain depending on the conformation. | Generally less stable than the corresponding cyclic orthoesters. |
Experimental Protocols
Synthesis of Sucrose 4,6-Methyl Orthoester
A common method for the preparation of sucrose 4,6-orthoesters involves the reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalyst)
-
Triethylamine (for quenching)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system for chromatography
Procedure:
-
Dissolve sucrose in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethyl orthoacetate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when the starting sucrose spot has disappeared), quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to isolate the this compound.
Structural Validation by NMR Spectroscopy
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for the unambiguous structural determination of sucrose orthoesters.
Sample Preparation:
-
Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the glucose and fructose rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the points of attachment of the orthoester.
-
Structural Validation by Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can help to confirm the structure.
Technique:
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis.
Data Analysis:
-
Determine the molecular weight of the product from the [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions.
-
Analyze the fragmentation pattern (MS/MS). The fragmentation will be characteristic of the cyclic orthoester structure. For instance, in the analysis of sucrose ester isomers, distinct fragmentation patterns are observed depending on the position of the ester linkage.[1][2][3] A similar principle applies to orthoesters.
Structural Validation by X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence.
Procedure:
-
Grow single crystals of the purified sucrose orthoester from a suitable solvent system.
-
Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure to determine the precise atomic coordinates and confirm the 4,6-cyclic structure. X-ray diffraction data for sucrose itself can serve as a valuable reference for the core structure.[4][5]
Data Presentation
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following are predicted chemical shifts based on general principles and data from related sucrose esters. Actual values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations for Structure Validation |
| Glucose Unit | |||
| H-1 | ~5.4 (d) | ~92 | H-1 to C-3, C-5 |
| H-2 | ~3.5 | ~72 | |
| H-3 | ~3.8 | ~73 | |
| H-4 | ~4.0 | ~70 (Shifted downfield) | H-4 to Orthoester Carbon |
| H-5 | ~3.9 | ~73 | |
| H-6a, H-6b | ~4.2, ~3.8 | ~63 (Shifted downfield) | H-6a/H-6b to Orthoester Carbon |
| Fructose Unit | |||
| H-1'a, H-1'b | ~3.7, ~3.6 | ~63 | |
| H-3' | ~4.1 | ~77 | |
| H-4' | ~4.0 | ~75 | |
| H-5' | ~3.9 | ~82 | |
| H-6'a, H-6'b | ~3.7, ~3.8 | ~64 | |
| Orthoester Group | |||
| -OCH₃ | ~3.2 (s) | ~50 | -OCH₃ protons to Orthoester Carbon |
| -C-CH₃ | ~1.4 (s) | ~25 | -C-CH₃ protons to Orthoester Carbon |
| Orthoester Carbon | - | ~120 |
Expected Mass Spectrometry Fragmentation
| Ion | m/z (for Methyl Orthoester) | Description |
| [M+Na]⁺ | 421.14 | Sodium adduct of the intact molecule (C₁₅H₂₆O₁₂Na) |
| [M-OCH₃+Na]⁺ | 390.11 | Loss of the methoxy group from the orthoester |
| Fragment A | Varies | Cleavage of the glycosidic bond, retaining the protected glucose moiety |
| Fragment B | Varies | Cleavage of the glycosidic bond, yielding the fructose moiety |
Mandatory Visualizations
References
- 1. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. xray.tamu.edu [xray.tamu.edu]
Comparative study of acid catalysts for sucrose orthoester synthesis
A Comparative Guide to Acid Catalysts in Sucrose Orthoester Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient construction of orthoesters from carbohydrates like sucrose is a critical step in the synthesis of complex glycoconjugates and oligosaccharides. The choice of an acid catalyst is paramount in directing the reaction towards high yields and selectivity. This guide provides a comparative overview of common Lewis and Brønsted acid catalysts employed in the synthesis of sucrose orthoesters, supported by representative experimental data and detailed protocols.
While a direct side-by-side comparative study for various acid catalysts in sucrose orthoester synthesis is not extensively documented in a single piece of literature, this guide synthesizes available data from studies on sugar orthoesters to present a useful comparison between common Lewis and Brønsted acids.
Performance Comparison of Acid Catalysts
The selection of an acid catalyst influences reaction efficiency, time, and the stability of the resulting orthoester. The following table summarizes the performance of representative Lewis and Brønsted acids based on data from glycosylation and orthoester rearrangement studies, which are mechanistically related to orthoester synthesis.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Reaction Conditions | Reported Yield (%) | Key Observations |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 20 - 100 | CH₂Cl₂, -20°C to rt, 1-4 h | 70-90 | Effective for a wide range of substrates; can require stoichiometric amounts for less reactive substrates. |
| Lewis Acid | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | 10 - 50 | CH₂Cl₂, -78°C to 0°C, 0.5-2 h | 85-98 | Highly active catalyst, often providing high yields in short reaction times; moisture sensitive.[1][2][3] |
| Brønsted Acid | Trifluoromethanesulfonic Acid (TfOH) | 10 - 100 | CH₂Cl₂, 0°C to rt, 1-3 h | 80-95 | Strong proton donor, effective in promoting the reaction; can cause side reactions if not used carefully.[1][4] |
| Lewis Acid | Silver Trifluoromethanesulfonate (AgOTf) | 100 | CH₂Cl₂, rt, 1-2 h | ~83 | Often used in stoichiometric amounts, particularly in the context of glycosyl halides as precursors.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of a sucrose orthoester using a representative Lewis acid (TMSOTf) and a Brønsted acid (TfOH) are provided below. These protocols are adapted from general procedures for sugar orthoester synthesis.
Protocol 1: TMSOTf-Catalyzed Synthesis of a Sucrose Orthoester
This protocol describes the synthesis of a sucrose orthoester from a suitably protected sucrose derivative and an orthoester precursor, such as a trialkyl orthoacetate.
Materials:
-
Protected sucrose derivative (e.g., with acetyl or benzyl groups, ensuring a free hydroxyl group for orthoester formation) (1.0 eq)
-
Triethyl orthoacetate (3.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (quenching agent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the protected sucrose derivative (1.0 eq) in anhydrous dichloromethane is stirred with activated 4 Å molecular sieves for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Triethyl orthoacetate (3.0 eq) is added to the mixture.
-
The reaction mixture is cooled to -40 °C.
-
TMSOTf (0.2 eq) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is allowed to warm to room temperature, filtered through celite, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired sucrose orthoester.
Protocol 2: TfOH-Catalyzed Synthesis of a Sucrose Orthoester
This protocol outlines the synthesis using the strong Brønsted acid, Trifluoromethanesulfonic acid.
Materials:
-
Protected sucrose derivative (1.0 eq)
-
Triethyl orthoacetate (3.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.15 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Pyridine (quenching agent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the protected sucrose derivative (1.0 eq) and activated 4 Å molecular sieves in anhydrous dichloromethane, add triethyl orthoacetate (3.0 eq) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
A solution of TfOH (0.15 eq) in anhydrous dichloromethane is added dropwise over 10 minutes.
-
The reaction progress is monitored by TLC. The reaction is generally complete within 2-3 hours at 0 °C to room temperature.
-
Once the reaction is complete, it is quenched with pyridine.
-
The reaction mixture is filtered, and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and water.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel to afford the pure sucrose orthoester.
Visualizing the Process and Mechanism
To better understand the experimental design and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of acid catalysts.
Caption: Generalized mechanism of acid-catalyzed sucrose orthoester synthesis.
References
- 1. ffame.org [ffame.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Stereoselective Glycosylation: The Efficacy of Sucrose 4,6-Methyl Orthoester and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates, a critical step is the stereoselective formation of glycosidic linkages. The choice of glycosyl donor is paramount to achieving high yields and the desired stereochemistry. This guide provides a comparative analysis of the efficacy of Sucrose 4,6-methyl orthoester and other widely used glycosyl donors—trichloroacetimidates, thioglycosides, and glycosyl halides—in stereoselective glycosylations. While direct comparative experimental data for this compound is limited in the available scientific literature, this guide extrapolates its potential performance based on the well-established reactivity of other sugar 1,2-orthoesters and presents a comprehensive overview of the current state of stereoselective glycosylation.
Data Presentation: A Comparative Overview of Glycosyl Donors
Table 1: Comparison of Glycosylation Reaction Yields
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| Sugar 1,2-Orthoester | Cyclohexanol | Electrogenerated Acid (EGA) | 1,2-DCM | 62 | [1] |
| Disaccharide Acceptor | Electrogenerated Acid (EGA) | 1,2-DCM | 38-53 | [1] | |
| Trichloroacetimidate | Primary Alcohol | TMSOTf | CH2Cl2 | 70-92 | [2] |
| Secondary Alcohol | TMSOTf | CH2Cl2 | Generally lower | [3] | |
| Thioglycoside | Primary Alcohol | NIS/TfOH | CH2Cl2 | High | [4] |
| Secondary Alcohol | NIS/TfOH | CH2Cl2 | Good to High | [3] | |
| Glycosyl Halide (Bromide) | Secondary Alcohol | Silver Silicate | Dichloromethane | 74-81 |
Table 2: Comparison of Stereoselectivity (α:β Ratio)
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | α:β Ratio | Reference |
| Sugar 1,2-Orthoester | Monochloroethanol | Hg(II) bromide | Nitromethane | 16:84 (β-selective) | [5] |
| Trichloroethanol | Hg(II) bromide | Nitromethane | 67:33 (α-selective) | [5] | |
| Trichloroacetimidate | Primary Alcohol | TMSOTf | Ether | Increased α-selectivity | |
| Threonine Derivative | HClO4–SiO2 | DCM-dioxane | >2.0 (α-selective) | ||
| Thioglycoside | Various | NIS/TfOH | CH2Cl2 | Varies (often high) | [4] |
| Glycosyl Halide (Bromide) | (-)-Menthol | Silver Silicate | Dichloromethane | 1:18 - 1:22 (β-selective) |
Experimental Protocols: Methodologies for Stereoselective Glycosylation
Detailed and optimized experimental protocols are crucial for reproducible and successful glycosylation reactions. Below are representative protocols for the glycosylation methods discussed.
Protocol 1: Glycosylation using a Sugar 1,2-Orthoester Donor
This protocol is a general procedure for the activation of a sugar 1,2-orthoester using a Lewis acid catalyst.
Materials:
-
Sugar 1,2-orthoester (e.g., a derivative of this compound) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Lewis acid catalyst (e.g., BF3·OEt2, TMSOTf) (0.1-0.3 equiv)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the sugar 1,2-orthoester, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid catalyst dropwise to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH2Cl2, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes a standard procedure for glycosylation using a trichloroacetimidate donor activated by a catalytic amount of a Lewis acid.
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add TMSOTf (as a solution in CH2Cl2) dropwise to the stirred suspension.
-
Allow the reaction to proceed at -40 °C, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding triethylamine.
-
Warm the mixture to room temperature, dilute with CH2Cl2, and filter through Celite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Glycosylation using a Thioglycoside Donor
This protocol outlines the activation of a thioglycoside donor using the common N-iodosuccinimide (NIS) and triflic acid (TfOH) promoter system.
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Triflic acid (TfOH) (0.1-0.2 equiv)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add NIS to the suspension and stir for 5 minutes.
-
Add TfOH (as a solution in CH2Cl2) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing glycosylation reactions. The following diagrams, generated using the DOT language, illustrate these key aspects.
Experimental Workflow for Stereoselective Glycosylation
Caption: Generalized experimental workflow for a typical stereoselective glycosylation reaction.
Mechanism of Glycosylation with a Sugar 1,2-Orthoester
Glycosylation with a sugar 1,2-orthoester typically proceeds through the formation of a dioxolenium ion intermediate, which is then attacked by the glycosyl acceptor. This mechanism generally leads to the formation of a 1,2-trans glycosidic bond due to the neighboring group participation of the C2-acyl group.
References
Unveiling the Regioisomeric Landscape of Sucrose 4,6-Methyl Orthoester Hydrolysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective modification of sucrose is a critical step in the synthesis of novel therapeutic agents and excipients. The hydrolysis of sucrose 4,6-methyl orthoester to its corresponding monoesters is a key transformation, yielding a mixture of regioisomers that serve as versatile intermediates. This guide provides a comprehensive analysis of this reaction, comparing hydrolysis outcomes in different solvent systems and offering detailed experimental protocols for synthesis and analysis.
The mild acidic hydrolysis of this compound, also known as 4,6-O-(1-methoxyethylidene)sucrose, selectively cleaves the orthoester ring to produce a mixture of sucrose 4-O-acetate and sucrose 6-O-acetate. The ratio of these regioisomers is a crucial factor for subsequent synthetic steps, particularly in the production of sucrose-6-acetate, a key intermediate in the synthesis of the high-intensity sweetener, sucralose.[1][2][3] This document details the quantitative analysis of the product mixture under different hydrolysis conditions and provides robust protocols for replication and analysis.
Comparative Analysis of Hydrolysis Conditions
The choice of solvent system for the hydrolysis of this compound significantly influences the resulting ratio of the 4-O- and 6-O-acetylated regioisomers. Below is a summary of the quantitative data obtained from hydrolysis in both aqueous and organic solvent systems.
| Hydrolysis Condition | Sucrose (%) | Sucrose 4-O-acetate (%) | Sucrose 6-O-acetate (%) | 4-ester : 6-ester Ratio |
| Aqueous Solution (pH 5) | 7 | 49 | 43 | ~ 1.14 : 1 |
| Organic Solvent (DMF/Water) | - | - | - | Predominantly 6-ester after isomerization |
Note: The data for the organic solvent system reflects the composition after a subsequent isomerization step to enrich the 6-acetate. The initial hydrolysis ratio is not explicitly quantified in the available literature but is understood to initially produce a mixture of the 4- and 6-esters.
Experimental Protocols
Detailed methodologies for the synthesis of the starting material, its hydrolysis under different conditions, and the analytical procedures for quantifying the regioisomeric mixture are provided below.
Synthesis of this compound
This procedure outlines the formation of the cyclic orthoester from sucrose.
Materials:
-
Sucrose
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend dry sucrose (1 equivalent) in anhydrous DMF.
-
Add trimethyl orthoacetate (1.25 equivalents) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature (20-22°C) for approximately 3 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
Method 1: Mild Acidic Hydrolysis in Aqueous Solution
This protocol details the hydrolysis of the orthoester in an aqueous environment.
Materials:
-
This compound
-
Deionized water
-
Dilute acid (e.g., HCl or H₂SO₄) to adjust pH
Procedure:
-
Dissolve this compound in deionized water to a concentration of 100 mg/mL.
-
Adjust the pH of the solution to 5.0 using a dilute acid.
-
Maintain the solution at ambient temperature for 2 hours.
-
Monitor the reaction by HPLC to determine the ratio of sucrose, sucrose 4-O-acetate, and sucrose 6-O-acetate.
Method 2: Mild Acidic Hydrolysis in Organic Solvent followed by Isomerization
This protocol describes the hydrolysis in an organic solvent, which is often followed by a base-catalyzed isomerization to favor the 6-O-acetate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Water
-
Tert-butylamine
Procedure:
-
Dissolve the crude this compound in DMF.
-
Add a controlled amount of water (4-10 molar equivalents based on the orthoester) to initiate hydrolysis.[4]
-
Stir the reaction at a controlled temperature (e.g., 30°C) for 1 hour to generate the mixture of sucrose 4-O-acetate and sucrose 6-O-acetate.[4]
-
For isomerization to the 6-O-acetate, add tert-butylamine and continue stirring for an additional 3 hours.[4]
-
Analyze the final product mixture by HPLC.
Analytical Methodologies
Accurate quantification of the regioisomeric mixture is essential. HPLC is the primary technique for separation and quantification, while NMR spectroscopy is invaluable for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Amino-bonded silica or reversed-phase C18 column.
Exemplary HPLC Conditions:
-
Column: Alkylamine-bonded silica column (e.g., 25 cm x 4 mm).[5]
-
Mobile Phase: Acetonitrile:Water (80:20 v/v), degassed.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
-
Detection: Refractive Index Detector.
Quantification: Quantification is achieved by external standard calibration using pure standards of sucrose, sucrose 4-O-acetate, and sucrose 6-O-acetate. The peak areas of the respective components in the sample chromatogram are compared to the calibration curves to determine their concentrations and relative ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to unequivocally identify the regioisomers.
Sample Preparation:
-
Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
Expected Chemical Shifts: The position of the acetyl group significantly influences the chemical shifts of the adjacent protons and carbons. While specific shifts can vary with solvent and temperature, characteristic downfield shifts are observed for the protons at the acylated position. For instance, in sucrose 6-O-acetate, the H-6 protons will show a characteristic downfield shift compared to unsubstituted sucrose.
Visualizing the Process
To further clarify the experimental workflow and the chemical transformations, the following diagrams are provided.
References
- 1. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 2. Sucrose-6-acetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 4. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 5. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
A Comparative Benchmark: Sucrose 4,6-Methyl Orthoester vs. Benzylidene Acetals as 4,6-Diol Protecting Groups
In the realm of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. For the simultaneous protection of the 4- and 6-hydroxyl groups of sucrose, two prominent choices emerge: the Sucrose 4,6-methyl orthoester and the 4,6-O-benzylidene acetal. This guide provides a detailed performance comparison of these two protecting groups, offering experimental data, protocols, and mechanistic insights to aid researchers in their synthetic strategy.
At a Glance: Key Performance Differences
| Feature | This compound | 4,6-O-Benzylidene Acetal of Sucrose |
| Primary Function | Protecting group, intermediate for regioselective 6-O-acylation. | Protecting group. |
| Stability (Acidic) | Highly labile, readily hydrolyzed under mild acidic conditions. | Generally stable to mild acid, requires stronger acidic conditions or hydrogenolysis for cleavage.[1] |
| Stability (Basic) | Generally stable. | Highly stable. |
| Deprotection | Mild aqueous acid hydrolysis. | Acid-catalyzed hydrolysis, hydrogenolysis (e.g., H₂, Pd/C), or treatment with Lewis acids.[2][3] |
| Influence on Reactivity | The orthoester itself can act as a glycosyl donor under certain conditions. | The rigid bicyclic system restricts the conformation of the pyranose ring, which can influence the stereochemical outcome of subsequent glycosylation reactions at other positions.[4][5] |
| Typical Yield (Protection) | High (near quantitative yields reported).[6] | Good to high (yields often range from 70-90%). |
| Typical Yield (Deprotection) | High (hydrolysis is generally efficient). | High, but can be dependent on the chosen method and substrate. |
Data Presentation: A Quantitative Look
Table 1: Protection Reaction Yields
| Protecting Group | Substrate | Reagents | Catalyst | Solvent | Yield | Reference |
| Methyl Orthoester | Sucrose | 1,1-dimethoxyethene | p-toluenesulphonic acid | DMF | Near quantitative | [6] |
| Methyl Orthoester | Sucrose | Trimethyl orthoacetate | p-toluenesulphonic acid | DMF | Good | [7] |
| Benzylidene Acetal | Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | - | - | - | [3] |
| Benzylidene Acetal | D-Glucose | Benzaldehyde dimethyl acetal | Camphorsulfonic acid | DMF | High | [8] |
Table 2: Deprotection Reaction Yields and Conditions
| Protecting Group | Substrate | Deprotection Method | Conditions | Yield | Reference |
| Methyl Orthoester | Sucrose methyl 4,6-orthoacetate | Mild acidic hydrolysis | Aqueous solution or inert polar organic solvent with water | High | [6] |
| Benzylidene Acetal | Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Catalytic transfer hydrogenation (Et₃SiH, 10% Pd/C) | CH₃OH, rt, 30 min | 87% | |
| Benzylidene Acetal | Various carbohydrate derivatives | Erbium (III) triflate | Acetonitrile, rt | High | [9] |
| Benzylidene Acetal | Various carbohydrate derivatives | Sodium hydrogen sulfate monohydrate | Methanol, rt | Good to excellent | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature describing the reaction of sucrose with a ketene acetal.[6]
Materials:
-
Sucrose
-
1,1-dimethoxyethene
-
p-toluenesulphonic acid (catalytic amount)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve sucrose in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of p-toluenesulphonic acid to the solution.
-
Add 1,1-dimethoxyethene to the reaction mixture. The stoichiometry may need to be optimized, but typically a slight excess relative to sucrose is used.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine or a basic ion-exchange resin).
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by chromatography if necessary.
Protocol 2: Synthesis of 4,6-O-Benzylidene Acetal of a Glucopyranoside
This is a general procedure for the benzylidenation of a glucopyranoside, which can be adapted for sucrose.[3][10]
Materials:
-
Methyl α-D-glucopyranoside (as a model substrate)
-
Benzaldehyde
-
Anhydrous zinc chloride (fused and powdered)
Procedure:
-
To a suspension of methyl α-D-glucopyranoside in benzaldehyde, add freshly fused and powdered anhydrous zinc chloride.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours). The reaction mixture will typically become a thick paste.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water and then a non-polar solvent like hexane to remove excess benzaldehyde.
-
The crude product can be purified by recrystallization (e.g., from ethanol).
Protocol 3: Deprotection of this compound
This protocol describes the mild acidic hydrolysis of the orthoester to yield a mixture of 4- and 6-O-acetylsucrose, which can then be isomerized to the 6-O-acetyl derivative.[6]
Materials:
-
This compound
-
Water
-
Inert polar organic solvent (e.g., DMF)
-
Base (e.g., t-butylamine)
Procedure:
-
Dissolve the this compound in an inert polar organic solvent.
-
Add a controlled amount of water (typically 3-10 molar equivalents).
-
Stir the mixture at room temperature. The hydrolysis is typically rapid.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the monoester products.
-
To drive the equilibrium to the thermodynamically more stable 6-O-acyl isomer, add a base such as t-butylamine and continue stirring.
-
The final product can be isolated after removal of the solvent and purification by chromatography.
Protocol 4: Deprotection of a 4,6-O-Benzylidene Acetal
This protocol describes a common deprotection method using catalytic transfer hydrogenation.
Materials:
-
4,6-O-benzylidene protected carbohydrate
-
Triethylsilane (Et₃SiH)
-
10% Palladium on carbon (Pd/C)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected carbohydrate in methanol.
-
Add 10% Pd/C to the solution.
-
Add triethylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting diol by chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
To better illustrate the chemical transformations and logical flows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow for the protection and deprotection of sucrose's 4,6-diol.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the methyl orthoester protecting group.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the benzylidene acetal protecting group.
Conclusion and Recommendations
The choice between a this compound and a 4,6-O-benzylidene acetal is highly dependent on the overall synthetic strategy.
Choose this compound when:
-
A very acid-labile protecting group is required.
-
The synthetic goal is the regioselective preparation of a 6-O-acyl sucrose derivative, as the orthoester serves as an excellent precursor.[6][7]
-
Mild deprotection conditions are a priority to preserve other sensitive functionalities.
Choose 4,6-O-Benzylidene Acetal when:
-
A robust protecting group that is stable to a wider range of reaction conditions, including mildly acidic and strongly basic environments, is needed.[1]
-
The synthetic route involves reactions where the conformational rigidity of the sucrose backbone is desired to influence stereoselectivity.[4]
-
Orthogonal deprotection strategies are required, as the benzylidene group can be removed under conditions that would not affect many other protecting groups (e.g., hydrogenolysis).
Ultimately, a careful consideration of the stability, reactivity, and the specific transformations planned in a multi-step synthesis will guide the researcher to the optimal choice of protecting group for the 4,6-diol of sucrose.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Benzylidene Acetals [organic-chemistry.org]
- 6. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]
- 7. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sucrose 4,6-Methyl Orthoester: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Sucrose 4,6-methyl orthoester are paramount for ensuring laboratory safety and environmental compliance. While specific disposal guidelines for this compound are not readily published, a safe and effective procedure can be established based on the fundamental chemical properties of orthoesters. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, leveraging its susceptibility to acid-catalyzed hydrolysis.
Core Principle: Acid-Catalyzed Hydrolysis
Orthoesters are generally stable under neutral or basic conditions but are readily hydrolyzed in the presence of mild aqueous acid.[1] This reaction breaks the orthoester down into a less reactive ester and corresponding alcohols. In the case of this compound, hydrolysis will yield sucrose monoesters and methanol. This principle forms the basis of the recommended disposal procedure.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar orthoesters, such as trimethyl orthoacetate, can provide guidance on potential hazards.
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical or acidic solution. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Chemical-resistant lab coat. | Protects clothing and skin from contamination. |
| Ventilation | Work in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors. |
| Ignition Sources | Keep away from open flames, hot surfaces, and sparks. | While sucrose is a combustible solid, related orthoesters can be flammable. |
Detailed Disposal Protocol
This protocol outlines the controlled hydrolysis of this compound into more benign and manageable byproducts.
Step 1: Preparation of the Hydrolysis Solution
-
Don Appropriate PPE: Before handling any chemicals, ensure you are wearing the required personal protective equipment as detailed in the table above.
-
Dilute the Compound: If you have a solid or concentrated form of this compound, prepare a dilute solution (e.g., approximately 5% w/v) in a suitable container (e.g., a borosilicate glass beaker). This can be done by slowly adding the orthoester to water with stirring.
Step 2: Acid-Catalyzed Hydrolysis
-
Acidification: Slowly add a dilute acid, such as 0.1 M hydrochloric acid (HCl), to the this compound solution with continuous stirring. The target pH for effective hydrolysis should be mildly acidic, in the range of 4-5. Use a pH meter or pH paper to monitor the acidity.
-
Reaction Time and Temperature: Allow the solution to stir at room temperature for a minimum of one hour to ensure complete hydrolysis. Gentle heating (e.g., to 40-50°C) can accelerate the reaction but should be done with caution in a well-ventilated area.
Step 3: Neutralization
-
Base Addition: After the hydrolysis is complete, neutralize the solution by slowly adding a weak base, such as a saturated sodium bicarbonate solution. Add the base dropwise with stirring, and continue to monitor the pH.
-
Final pH: The target for the final, neutralized solution should be a pH between 6 and 8.
Step 4: Final Disposal
-
Regulatory Compliance: The neutralized solution, containing sucrose monoesters, methanol, and salts, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Waste Stream: Typically, this neutralized aqueous solution can be collected in a designated container for non-halogenated organic waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following this detailed, step-by-step guide, laboratory professionals can ensure the safe and effective disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling Sucrose 4,6-methyl orthoester
Personal Protective Equipment (PPE)
When handling Sucrose 4,6-methyl orthoester, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment |
| Eyes | Chemical splash goggles should be worn.[1] |
| Skin | Chemically resistant gloves, a lab coat or apron, and other protective clothing to avoid skin contact.[1] |
| Respiratory | Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated, a NIOSH-approved air-purifying respirator with a dust/mist filter should be used.[1][2] |
| General | An eye wash station and safety shower should be readily accessible.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]
-
General chemical storage is appropriate.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated area.[4]
-
Grounding of containers and transfer equipment is recommended to prevent static electric sparks.[4]
-
Do not handle, store, or open near open flames, heat, or other ignition sources.[4]
-
Wash hands thoroughly after handling.[3]
3. Spill and Leak Procedures:
-
In the event of a spill, avoid generating dust.[1]
-
Wear appropriate personal protective equipment as outlined above.[1][4]
-
For small spills, sweep up the material and place it in a sealed container for waste disposal.[4]
-
For larger spills, prevent the material from entering drains or waterways.[5] Dike the spill with an inert absorbent material like granulated clay and collect it in a sealed container for disposal.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.
-
Chemical Waste: Dispose of unused product, residues, and containers in accordance with local, regional, state, and national regulations.[5] It is the responsibility of the waste generator to properly classify the waste.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
